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  • Product: 1H-Pyrazolo[3,4-B]pyridin-6-amine
  • CAS: 63725-49-5

Core Science & Biosynthesis

Foundational

Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Core

An In-depth Technical Guide to 1H-Pyrazolo[3,4-b]pyridin-6-amine: A Privileged Scaffold in Modern Drug Discovery In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in a multitude of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1H-Pyrazolo[3,4-b]pyridin-6-amine: A Privileged Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in a multitude of bioactive compounds. These are termed "privileged scaffolds" due to their inherent ability to interact with diverse biological targets. The 1H-pyrazolo[3,4-b]pyridine system is a quintessential example of such a scaffold.[1] As a fused N-heteroaromatic compound, its structure is analogous to the native purine bases of DNA and RNA, a feature that medicinal chemists have expertly exploited.[2] This purine-like structure allows pyrazolopyridine derivatives to act as antagonists or competitive inhibitors in various biological processes, leading to a broad spectrum of pharmacological activities.[2][3]

Derivatives of this versatile core have demonstrated significant potential as anticancer, anti-inflammatory, antiviral, antimicrobial, and antidiabetic agents.[4][5][6][7][8] This guide focuses specifically on 1H-Pyrazolo[3,4-b]pyridin-6-amine , a key intermediate and building block whose strategic 6-amino group provides a critical anchor for derivatization, enabling the synthesis of targeted therapeutics, particularly potent kinase inhibitors.[9]

Caption: Chemical structure of 1H-Pyrazolo[3,4-b]pyridin-6-amine.

PART 1: Core Physicochemical and Spectroscopic Profile

Understanding the fundamental physicochemical properties of a compound is paramount for its application in synthesis and drug development. These parameters influence solubility, reactivity, and formulation characteristics.

Quantitative Data Summary

The core properties of 1H-Pyrazolo[3,4-b]pyridin-6-amine are summarized below.

PropertyValueSource
CAS Number 63725-49-5[9]
Molecular Formula C₆H₆N₄[9]
Molecular Weight 134.14 g/mol [9]
Appearance White to light yellow solid[6]
Melting Point 99-101 °C[6]
Boiling Point 289.1±43.0°C at 760 mmHg[9]
Spectroscopic Characterization

Spectroscopic analysis provides the definitive structural confirmation of the scaffold. While specific spectra for the 6-amino derivative are proprietary to manufacturers, data from the parent 1H-pyrazolo[3,4-b]pyridine and its substituted analogues establish characteristic patterns.

  • ¹H NMR: The proton NMR spectrum is crucial for confirming the substitution pattern. For the parent compound, characteristic signals include a doublet for the 6-H proton around 8.63 ppm and a singlet for the 3-H proton near 8.12 ppm.[10] The introduction of the 6-amino group would be expected to significantly shift the resonance of the adjacent 5-H proton upfield due to its electron-donating effect.

  • ¹³C NMR: Carbon NMR spectroscopy is instrumental in distinguishing between N-1 and N-2 substituted isomers, a common challenge in pyrazole chemistry.[11] The chemical shifts of the carbon atoms in both the pyrazole and pyridine rings provide a unique fingerprint for the scaffold.

  • IR Spectroscopy: The infrared spectrum would show characteristic absorption peaks for N-H stretching from both the pyrazole and the amine groups (typically in the 3100-3500 cm⁻¹ region), as well as C=N and C=C stretching vibrations from the aromatic rings (around 1400-1610 cm⁻¹).[10]

  • Mass Spectrometry: High-resolution mass spectrometry (HR-MS) is used to confirm the exact molecular weight and elemental composition, providing definitive evidence of the molecular formula.[12]

PART 2: Synthesis Strategies and Methodologies

The synthesis of the 1H-pyrazolo[3,4-b]pyridine core can be broadly approached via two retrosynthetic strategies: annelating a pyridine ring onto a pre-existing pyrazole, or constructing the pyrazole ring onto a pyridine precursor.[13][14]

retrosynthesis cluster_0 Strategy A: Pyridine Annulation cluster_1 Strategy B: Pyrazole Annulation scaffold 1H-Pyrazolo[3,4-b]pyridine pyrazole 5-Aminopyrazole Derivative pyrazole->scaffold Cyclocondensation electrophile 1,3-Biselectrophile (e.g., 1,3-Diketone) electrophile->scaffold pyridine Substituted Pyridine (e.g., 2-Chloro-3-cyanopyridine) pyridine->scaffold Cyclization hydrazine Hydrazine hydrazine->scaffold

Caption: Core retrosynthetic strategies for the pyrazolopyridine scaffold.

Key Synthetic Approaches
  • From 5-Aminopyrazoles (Strategy A): This is a widely used and versatile method. A substituted 5-aminopyrazole is reacted with a 1,3-dicarbonyl compound, an α,β-unsaturated ketone, or a similar 1,3-biselectrophile.[13][15] The reaction typically proceeds via a condensation followed by cyclization and dehydration, often catalyzed by acid (e.g., acetic acid) or a Lewis acid like ZrCl₄.[13][16] The choice of the 1,3-biselectrophile directly dictates the substituents at the C4 and C6 positions of the final product.

  • From Substituted Pyridines (Strategy B): This approach involves building the pyrazole ring onto a functionalized pyridine. A common starting material is 2-chloro-3-cyanopyridine.[14] Reaction with hydrazine proceeds first by nucleophilic attack on the cyano group, followed by an intramolecular cyclization that displaces the chloride to form a 3-amino-1H-pyrazolo[3,4-b]pyridine.[14] Similarly, using 2-chloro-3-formylpyridine with hydrazine hydrate yields the parent 1H-pyrazolo[3,4-b]pyridine scaffold.[10]

Detailed Experimental Protocol: Synthesis of the Parent Scaffold

This protocol describes the synthesis of the unsubstituted 1H-pyrazolo[3,4-b]pyridine from 2-chloro-3-formylpyridine, a common precursor. The synthesis of the 6-amino derivative would typically involve a subsequent step, such as nitration at the 6-position followed by reduction, or nucleophilic aromatic substitution if a 6-chloro intermediate is used.

Objective: To synthesize 1H-pyrazolo[3,4-b]pyridine.

Materials:

  • 2-Chloro-3-formylpyridine (1.0 eq)

  • Hydrazine hydrate (excess, e.g., 10 mL per 5g of starting material)

  • p-Toluenesulfonic acid (catalytic amount, e.g., 0.5 eq)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and condenser, add 2-chloro-3-formylpyridine (e.g., 5.00 g, 35 mmol) and p-toluenesulfonic acid (3.50 g, 18 mmol).[10]

  • Reagent Addition: Carefully add an excess of hydrazine hydrate (10 mL) to the mixture.

    • Causality Insight: Hydrazine hydrate serves as the nitrogen source for the two nitrogen atoms of the pyrazole ring. The excess ensures the reaction goes to completion. p-Toluenesulfonic acid acts as an acid catalyst to promote the initial condensation reaction between the aldehyde and hydrazine.

  • Heating: Heat the reaction mixture to 130 °C and stir for 3 hours.[10] The progress can be monitored by Thin Layer Chromatography (TLC).

    • Self-Validation: The disappearance of the starting material spot and the appearance of a new, more polar product spot on the TLC plate indicates reaction progression.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature using a water bath.

  • Extraction: Transfer the cooled mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

    • Causality Insight: The product is organic-soluble and will partition into the ethyl acetate layer, separating it from inorganic salts and excess hydrazine.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization or column chromatography to yield the final product, 1H-pyrazolo[3,4-b]pyridine, typically as a yellow solid.[10]

PART 3: Chemical Reactivity and Medicinal Chemistry Applications

The true power of the 1H-pyrazolo[3,4-b]pyridin-6-amine scaffold lies in its reactivity, which allows for systematic structural modifications to optimize pharmacological activity.

reactivity scaffold 1H-Pyrazolo[3,4-b]pyridin-6-amine n1 N1-Alkylation/Arylation (Modulates solubility, PK) scaffold->n1 Pyrazole N-H c3 C3-Substitution (Targets specificity pocket) scaffold->c3 C-H Functionalization c4 C4-Substitution (Vector for side chains) scaffold->c4 C-H Functionalization n6_amine N6-Amine Derivatization (H-bond donor/acceptor, Key hinge interaction) scaffold->n6_amine Primary Amine

Caption: Key reactivity sites for derivatization on the scaffold.

Reactivity Profile
  • N1-Position: The pyrazole N-H is acidic and readily undergoes N-alkylation or N-arylation. This position is frequently modified to tune the pharmacokinetic properties (e.g., solubility, metabolic stability) of the drug candidate.

  • C3-Position: Halogenation (e.g., bromination or chlorination) can occur at the C3 position, providing a handle for further cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce diverse aryl or alkyl groups.[17]

  • Pyridine Ring: The pyridine ring is generally electron-deficient. Nucleophilic aromatic substitution is a key reaction, particularly at the C4 and C6 positions if they bear a good leaving group like a halogen.

  • N6-Amine: The 6-amino group is the most critical handle on this specific scaffold. It acts as a potent hydrogen bond donor and can be acylated, alkylated, or used in reductive amination to append a vast array of side chains designed to interact with specific pockets in the target protein.

Application as a Kinase Inhibitor Scaffold

The primary application of 1H-pyrazolo[3,4-b]pyridin-6-amine derivatives is in the development of kinase inhibitors.[9] Kinases are a class of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of cancer and inflammatory diseases.

Mechanism of Action: Most kinase inhibitors are ATP-competitive. The pyrazolopyridine core acts as a "hinge-binder." The nitrogen atoms on the bicyclic system mimic the adenine portion of ATP, forming critical hydrogen bonds with the "hinge region" of the kinase's ATP-binding pocket. The 6-amino group is often crucial for this interaction, acting as a hydrogen bond donor. Substituents at other positions (N1, C3, C4) are then designed to extend into other regions of the active site to enhance potency and selectivity.

kinase_binding Conceptual Model of Kinase Hinge Binding cluster_pockets kinase Kinase Hinge Region Backbone N-H Backbone C=O scaffold N-H 1H-Pyrazolo[3,4-b]pyridin-6-amine NH₂ scaffold:n6->kinase:h1_C H-Bond scaffold:n1->kinase:h1_N H-Bond solv Solvent-Exposed Region (R1 group tunes PK) scaffold->solv spec Specificity Pocket (R3/R4 groups) scaffold->spec C3/C4-Substituents

Caption: Scaffold interacting with a kinase ATP-binding hinge region.

Examples of Targeted Kinases:

  • TBK1 (TANK-binding kinase 1): Derivatives have been developed as potent TBK1 inhibitors, which has relevance for treating immune-related diseases and some cancers.[18][19]

  • HPK1 (Hematopoietic Progenitor Kinase 1): Novel pyrazolopyridine derivatives have been identified as selective HPK1 inhibitors, a promising target for cancer immunotherapy as it acts as a negative regulator of T-cell activation.[20]

  • p38 MAP Kinase: This scaffold has been used to develop orally active inhibitors of p38 MAP kinase for treating inflammatory conditions.[5]

Conclusion and Future Outlook

1H-Pyrazolo[3,4-b]pyridin-6-amine is more than just a chemical intermediate; it is a validated and highly valuable scaffold for modern drug discovery. Its physicochemical properties, accessible synthesis, and versatile reactivity make it an ideal starting point for constructing complex and highly specific molecular probes and therapeutic agents. The core's ability to act as a purine bioisostere, particularly in the context of kinase inhibition, has cemented its role in oncology and immunology research.

Future research will undoubtedly continue to leverage this scaffold's privileged status. Efforts will likely focus on developing derivatives with enhanced selectivity to overcome off-target effects, exploring novel substitution patterns to target previously "undruggable" proteins, and applying it to new therapeutic areas beyond kinase inhibition, such as probes for neurodegenerative diseases.[16] The continued exploration of the chemical space around the 1H-pyrazolo[3,4-b]pyridin-6-amine core promises to yield the next generation of targeted medicines.

References

  • Vallabhaneni, M. R., et al. (n.d.). The synthesis of pyrazolo[3,4-b]pyridine-6(7H)-one derivatives in aqueous media. ResearchGate. Available at: [Link]

  • de Souza, M. V. N., et al. (2004). Antileishmanial Pyrazolopyridine Derivatives: Synthesis and Structure−Activity Relationship Analysis. Journal of Medicinal Chemistry. Available at: [Link]

  • Estrada-Tejedor, R., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. Available at: [Link]

  • Geronikaki, A., et al. (2023). Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer. Pharmaceutics. Available at: [Link]

  • Zapata-Fierro, A., et al. (2024). Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. MDPI. Available at: [Link]

  • Gu, X., & Ma, S. (2022). Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry.
  • Sary, Y. W., et al. (2023). Synthesis, molecular docking study, and in vivo biological evaluation of pyrazolopyridines derived from monocarbonyl curcumin analogues as potential anti-inflammatory agents.
  • Li, X., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Lynch, B. M., et al. (1988). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Canadian Journal of Chemistry. Available at: [Link]

  • Wang, Y., et al. (n.d.). Asymmetric synthesis of 1H-pyrazolo[3,4-b]pyridine analogues catalyzed by chiral-at-metal Rh(iii) complexes. Organic Chemistry Frontiers. Available at: [Link]

  • Raj, V. (n.d.). "Pyrazolo[3,4-b]pyridins with Pharmaceutical activity in Heterocyclic Chemistry" A review. Semantic Scholar. Available at: [Link]

  • Wang, T., et al. (2023). Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Gkizis, P. L., et al. (2023). Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer. MDPI. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 1H-pyrazolo[3,4-b]pyridin-3-amine. PubChem. Available at: [Link]

  • Kumar, A., et al. (2024). Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). 1 H NMR data of of pyrazolo[3,4-b]pyridine derivatives. Available at: [Link]

  • Forgacs, A., et al. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Available at: [Link]

  • MySkinRecipes. (n.d.). 1H-Pyrazolo[3,4-b]pyridin-6-amine. Available at: [Link]

  • ResearchGate. (n.d.). 1H-pyrazolo[3,4-b]pyridine with high antimicrobial activity. Available at: [Link]

  • Taylor & Francis Online. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 1H-pyrazolo(3,4-b)pyridine. PubChem. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Available at: [Link]

  • MDPI. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Available at: [Link]

  • National Institutes of Health. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Available at: [Link]

Sources

Exploratory

Architectural Analysis of 1H-Pyrazolo[3,4-b]pyridin-6-amine: From Scaffold to Bioactive Lead

The following technical guide details the biological activity, synthesis, and application of 1H-Pyrazolo[3,4-b]pyridin-6-amine . Executive Summary The 1H-Pyrazolo[3,4-b]pyridin-6-amine scaffold represents a privileged ph...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, synthesis, and application of 1H-Pyrazolo[3,4-b]pyridin-6-amine .

Executive Summary

The 1H-Pyrazolo[3,4-b]pyridin-6-amine scaffold represents a privileged pharmacophore in medicinal chemistry, characterized by a fused bicycle containing a pyrazole ring and a pyridine ring with an amine substitution at the 6-position. This structure serves as a bioisostere for purine bases (adenine/guanine), allowing it to function as a potent ATP-competitive inhibitor in various kinase signaling pathways.

Beyond kinase inhibition, specific derivatives of this core—particularly those substituted at the 6-amino position—have demonstrated significant anti-inflammatory (COX-2 inhibition) and antimicrobial activities. This guide dissects the structure-activity relationship (SAR), mechanistic pathways, and validation protocols for this versatile molecular core.

Structural Basis & Numbering

To ensure experimental reproducibility, correct numbering is critical. The 1H-Pyrazolo[3,4-b]pyridine system is numbered as follows:

  • N1/N2: Pyrazole ring nitrogens.[1][2]

  • C3: Pyrazole carbon.[2][3]

  • C3a/C7a: Bridgehead carbons.

  • C4, C5, C6: Pyridine ring carbons.[1][2][3][4][5][6]

  • N7: Pyridine nitrogen.

The 6-amine functionality places a nitrogen donor adjacent to the pyridine ring nitrogen (N7), creating a 2-aminopyridine motif embedded within the fused system. This motif is electronically distinct from the 4-amino (adenine-like) isomers, altering its hydrogen-bonding capabilities within enzyme active sites.

Biological Mechanisms & Targets

Kinase Inhibition (CDK & GSK-3)

The scaffold functions as a Type I ATP-competitive inhibitor.

  • Mechanism: The pyrazolo[3,4-b]pyridine core occupies the adenine-binding pocket of the kinase. The N1 and N7 nitrogens often engage in hydrogen bonding with the "hinge region" of the kinase (e.g., Leu83 in CDK2).

  • 6-Amine Role: The exocyclic amine at position 6 can interact with the solvent front or specific acidic residues (e.g., Asp/Glu) near the catalytic cleft, improving potency and solubility.

  • Key Targets:

    • Cyclin-Dependent Kinases (CDK1, CDK2): Regulation of cell cycle progression (G1/S and G2/M transitions).

    • Glycogen Synthase Kinase-3 (GSK-3): Wnt/

      
      -catenin signaling and neurodegeneration.
      
Anti-Inflammatory Activity (COX-2)

Derivatives with specific hydrophobic substitutions on the 6-amine (e.g., 6-benzylamino) have shown high selectivity for Cyclooxygenase-2 (COX-2) .

  • Selectivity Index (SI): Certain 6-amino derivatives exhibit an SI > 30 for COX-2 over COX-1, reducing gastrointestinal toxicity risks associated with non-selective NSAIDs.

Antimicrobial Activity

Long-chain alkyl substitutions (e.g., 6-hexylamino) shift the activity profile toward bacterial membrane disruption or bacterial kinase inhibition, effective against Gram-negative pathogens like E. coli.

Signaling Pathway Visualization

The following diagram illustrates the dual-pathway potential of this scaffold: modulating Cell Cycle (via CDK) and Inflammation (via COX-2).

PathwayLogic cluster_0 Oncology (Kinase Inhibition) cluster_1 Inflammation (Enzyme Inhibition) Scaffold 1H-Pyrazolo[3,4-b]pyridin-6-amine CDK CDK1 / CDK2 Scaffold->CDK ATP Competition COX2 COX-2 Enzyme Scaffold->COX2 Active Site Binding CellCycle Cell Cycle Arrest (G1/S or G2/M) CDK->CellCycle Inhibition Apoptosis Apoptosis CellCycle->Apoptosis Induces PGE2 Prostaglandin E2 COX2->PGE2 Synthesis Blocked Inflammation Inflammatory Response PGE2->Inflammation Promotes

Caption: Dual mechanism of action showing kinase-driven cell cycle arrest and COX-2 mediated anti-inflammatory effects.

Experimental Protocols

Synthesis of 6-Amino-1H-Pyrazolo[3,4-b]pyridine Derivatives

Objective: Synthesize the 6-amino core from a 6-chloro precursor via Nucleophilic Aromatic Substitution (


).

Reagents:

  • 6-Chloro-1H-pyrazolo[3,4-b]pyridine precursor (e.g., 3-methyl-1-phenyl-6-chloro-...).[7][8]

  • Primary Amine (

    
    ) (e.g., Benzylamine, Hexylamine).
    
  • Solvent: Ethanol or n-Butanol.

  • Catalyst: None (thermal) or

    
     (if amine salt is used).
    

Workflow:

  • Dissolution: Dissolve 1.0 eq of 6-chloro precursor in Ethanol (5 mL/mmol).

  • Addition: Add 2.0–5.0 eq of the target amine.

  • Reflux: Heat the mixture to reflux (

    
     for EtOH) for 6–12 hours. Monitor via TLC (Mobile phase: EtOAc/Hexane 1:1).
    
  • Work-up: Cool to room temperature.

    • Precipitate: If product precipitates, filter and wash with cold ethanol.

    • Soluble: If soluble, evaporate solvent and recrystallize from EtOH/Water.

  • Characterization: Verify via

    
    -NMR (Disappearance of C-Cl signal, appearance of NH signal).
    
Kinase Inhibition Assay (ADP-Glo™ Platform)

Objective: Determine


 against CDK2/CyclinE.

Protocol:

  • Preparation: Prepare 1x Kinase Buffer (40 mM Tris pH 7.5, 20 mM

    
    , 0.1 mg/mL BSA).
    
  • Serial Dilution: Dilute the test compound (1H-Pyrazolo[3,4-b]pyridin-6-amine derivative) in DMSO (10-point dose response).

  • Enzyme Reaction:

    • Add 2

      
      L of CDK2/CycE enzyme (0.5 ng/
      
      
      
      L) to 384-well plate.
    • Add 1

      
      L of compound. Incubate 10 min at RT.
      
    • Add 2

      
      L of Substrate/ATP mix (0.1 
      
      
      
      g/
      
      
      L Histone H1, 10
      
      
      M ATP).
    • Incubate for 60 min at RT.

  • Detection:

    • Add 5

      
      L ADP-Glo™ Reagent (depletes unconsumed ATP). Incubate 40 min.
      
    • Add 10

      
      L Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.
      
  • Read: Measure Luminescence. Calculate

    
     using non-linear regression (GraphPad Prism).
    

Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of the 6-amino substituent on biological activity, highlighting the shift from COX-2 selectivity to Antimicrobial efficacy based on chain length and hydrophobicity.

Compound IDR-Group (at 6-NH)TargetActivity (

/ MIC)
Selectivity Note
Core

(Unsubstituted)
Kinase (General)Low PotencyWeak binder; requires substitution.
A-4

(Benzyl)
COX-2

High Selectivity (SI > 33 vs COX-1).
A-6

(Hexyl)
Bacteria MIC:

Effective against E. coli & C. albicans.
BMS-Analog 2,6-difluoro-phenacyl (at N1)CDK1/2

Requires 3,6-diamino or 4-substitutions.

Data Source: Synthesized from SAR studies in Reference [1, 3].

Synthesis & Validation Workflow

Workflow Start Precursor (6-Chloro-1H-pyrazolo[3,4-b]pyridine) Reaction SnAr Reaction (R-NH2, Reflux) Start->Reaction Purification Purification (Recrystallization) Reaction->Purification Validation Bioassay (Kinase / COX-2) Purification->Validation Validation->Start SAR Optimization

Caption: Iterative workflow for synthesizing and validating 6-amino derivatives.

References

  • Synthesis and preliminary biological screening of 6-aminopyrazolo[3,4-b]pyridine derivatives. Source: ResearchGate. URL:[Link]

  • 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases: highly potent 2,6-Difluorophenacyl analogues. Source: Bioorganic & Medicinal Chemistry Letters (PubMed).[9] URL:[Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Source: Molecules (MDPI). URL:[Link]

  • PubChem Compound Summary: 1H-Pyrazolo[3,4-b]pyridin-6-amine. Source: PubChem.[10][11][12] URL:[Link]

Sources

Foundational

Technical Guide: 1H-Pyrazolo[3,4-b]pyridin-6-amine as a Kinase Inhibitor

The 1H-Pyrazolo[3,4-b]pyridin-6-amine moiety represents a privileged scaffold in medicinal chemistry, specifically designed to mimic the adenine ring of ATP. Its structural architecture allows it to function as a potent,...

Author: BenchChem Technical Support Team. Date: February 2026

The 1H-Pyrazolo[3,4-b]pyridin-6-amine moiety represents a privileged scaffold in medicinal chemistry, specifically designed to mimic the adenine ring of ATP. Its structural architecture allows it to function as a potent, ATP-competitive kinase inhibitor by anchoring directly into the hinge region of the kinase catalytic domain.

This guide details the chemical logic, synthesis, and validation of this scaffold as a kinase inhibitor.[1][2][3][4]

Executive Summary

The 1H-Pyrazolo[3,4-b]pyridin-6-amine core (often referred to as 6-amino-7-azaindazole) is a bioisostere of the purine ring found in ATP. In drug discovery, it serves as a high-affinity anchor for targeting Serine/Threonine and Tyrosine kinases.

Its efficacy stems from a specific Donor-Acceptor-Donor (D-A-D) motif at the kinase hinge interface:

  • N1-H (Pyrazole): Hydrogen bond donor to the hinge backbone carbonyl (e.g., Glu residue).

  • N7 (Pyridine): Hydrogen bond acceptor from the hinge backbone amide (e.g., Met/Leu residue).

  • C6-Amine: Hydrogen bond donor to the gatekeeper or solvent-front residues, or simply providing electronic tuning to the ring system.

This scaffold has been successfully utilized to develop inhibitors for TBK1 , CDKs , FGFR , and GSK-3


 .

Chemical Architecture & Mechanism of Action

The Pharmacophore

The scaffold binds in the ATP-binding pocket. The pyrazolo[3,4-b]pyridine system is planar and aromatic, allowing for


-stacking interactions with the hydrophobic lobes of the kinase.

Key Structural Features:

  • Positions 1 & 7 (Hinge Binding): The critical interaction site. The N1 proton and N7 lone pair form a bidentate hydrogen bond network with the kinase hinge region.

  • Position 6 (The Amine Handle): The exocyclic amine at C6 serves two roles:

    • Solubility & PK: Increases polarity and water solubility compared to the naked scaffold.

    • Vector for Growth: It provides a synthetic handle for derivatization (e.g., urea/amide formation) to reach the "back pocket" or "solvent front," improving selectivity.

  • Position 3 & 4: Often substituted with aryl groups to fill the hydrophobic pocket and interact with the gatekeeper residue.

Visualization of Binding Mode

The following diagram illustrates the pharmacophore mapping of the scaffold against a generic kinase hinge region.

Pharmacophore cluster_scaffold 1H-Pyrazolo[3,4-b]pyridin-6-amine Core cluster_kinase Kinase Hinge Region N1 N1-H (H-Bond Donor) N7 N7 (H-Bond Acceptor) Backbone_CO Backbone C=O (Glu/Val) N1->Backbone_CO H-Bond C6 C6-NH2 (Solvent/Gatekeeper) C6->Backbone_CO Auxiliary H-Bond (Optional) Backbone_NH Backbone N-H (Met/Leu) Backbone_NH->N7 H-Bond

Caption: Pharmacophore map showing the bidentate H-bond network between the scaffold (N1/N7) and the kinase hinge backbone.

Synthesis of the Core Scaffold

To utilize this inhibitor, researchers must often synthesize the core from accessible precursors. The most robust route involves the condensation of 5-aminopyrazoles with


-ketonitriles  or 

-dicarbonyl equivalents
.
Protocol: Cyclocondensation Route

This protocol yields the 6-amino substituted core.

Reagents:

  • 5-Amino-3-methylpyrazole (or derivative)[5][6]

  • 3,3-Bis(methylthio)acrylonitrile (or malononitrile derivatives for 6-amine insertion)

  • Base: Sodium Ethoxide (NaOEt) or Pyridine

  • Solvent: Ethanol or DMF

Step-by-Step Methodology:

  • Preparation: Dissolve 5-amino-3-methylpyrazole (1.0 eq) in absolute ethanol.

  • Addition: Add the electrophile (e.g., ethoxymethylene malononitrile for C5-CN/C6-NH2 substitution) (1.1 eq).

  • Cyclization: Reflux the mixture for 4–6 hours. The reaction proceeds via a Michael addition followed by intramolecular cyclization.

  • Isolation: Cool to room temperature. The product usually precipitates.

  • Purification: Filter the solid and wash with cold ethanol. Recrystallize from DMF/Ethanol if necessary.

  • Validation: Confirm structure via

    
    H-NMR (look for the disappearance of pyrazole-H and appearance of pyridine signals).
    
Synthesis Workflow Diagram

Synthesis Start Start: 5-Aminopyrazole Intermediate Intermediate: Michael Adduct Start->Intermediate Condensation Reagent Reagent: Malononitrile / 1,3-Electrophile Reagent->Intermediate Cyclization Cyclization: Reflux in EtOH/Base Intermediate->Cyclization -H2O / -ROH Product Final Scaffold: 1H-Pyrazolo[3,4-b]pyridin-6-amine Cyclization->Product Purification

Caption: Synthetic pathway for constructing the pyrazolo[3,4-b]pyridin-6-amine core from aminopyrazoles.

Experimental Validation: Kinase Inhibition Assay

Once synthesized, the inhibitor's potency must be quantified. The ADP-Glo™ Kinase Assay (Promega) is the industry standard for this scaffold due to its high sensitivity for ATP-competitive inhibitors.

ADP-Glo™ Assay Protocol

Objective: Determine the IC


 of the 1H-Pyrazolo[3,4-b]pyridin-6-amine derivative against a target kinase (e.g., CDK2).

Reagents:

  • Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl

    
    , 0.1 mg/mL BSA).
    
  • Recombinant Kinase (e.g., CDK2/CyclinA).

  • Substrate (e.g., Histone H1).

  • Ultra-Pure ATP.

  • Test Compound (dissolved in DMSO).

Workflow:

  • Compound Preparation: Prepare a 10-point serial dilution of the inhibitor in DMSO (e.g., 10

    
    M to 0.1 nM).
    
  • Enzyme Reaction:

    • Add 5

      
      L of Kinase/Substrate mix to a 384-well white plate.
      
    • Add 2.5

      
      L of inhibitor (or DMSO control). Incubate 10 mins at RT.
      
    • Add 2.5

      
      L of ATP to initiate the reaction.
      
    • Incubate for 60 mins at RT.

  • ADP Generation Detection:

    • Add 10

      
      L ADP-Glo™ Reagent  (terminates reaction, depletes remaining ATP). Incubate 40 mins.
      
    • Add 20

      
      L Kinase Detection Reagent  (converts ADP to ATP -> Luciferase light). Incubate 30 mins.
      
  • Readout: Measure luminescence using a plate reader.

  • Analysis: Plot RLU (Relative Light Units) vs. log[Inhibitor]. Fit to a sigmoidal dose-response curve to calculate IC

    
    .
    

Comparative Potency Data

The following table summarizes literature data for derivatives of this scaffold against various kinase targets, highlighting the versatility of the core.

Target KinaseCompound DerivativeIC

(nM)
Key InteractionSource
TBK1 Compound 15y0.2 nMH-bond with Glu hinge residue; Salt bridge with Asp[1]
CDK2 BMS-2652469 nMN1/N7 Hinge bind; 2,6-difluoro interaction[2]
FGFR1 Compound 7n<10 nMHydrophobic fit in back pocket[3]
BTK 6-amino derivative1.2 nMCovalent bond (if acrylamide added)[4]

Note: The "6-amine" is often the site of modification (e.g., acylation) to create the final drug molecule listed above.

References

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 2022.[1][3] Link

  • 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases. Bioorganic & Medicinal Chemistry Letters, 2003.[7] Link

  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters, 2016.[4] Link

  • Discovery of orally available 1H-pyrazolo[3,4-d]pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry, 2024. Link

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 2022.[3][6][8] Link

Sources

Protocols & Analytical Methods

Method

Application Note: Structural Elucidation of 1H-Pyrazolo[3,4-b]pyridin-6-amine using High-Resolution ¹H NMR Spectroscopy

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract 1H-Pyrazolo[3,4-b]pyridine derivatives are a significant class of heterocyclic compounds, forming the core scaffold of numerous...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

1H-Pyrazolo[3,4-b]pyridine derivatives are a significant class of heterocyclic compounds, forming the core scaffold of numerous pharmacologically active agents.[1][2] Their precise structural characterization is paramount for drug design, synthesis, and quality control. This application note provides a detailed guide to the analysis of a key member of this family, 1H-Pyrazolo[3,4-b]pyridin-6-amine, using ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. We present a comprehensive protocol for sample preparation and data acquisition, followed by an in-depth analysis of the expected ¹H NMR spectrum, including predicted chemical shifts, coupling constants, and signal multiplicities. This guide is designed to equip researchers with the expertise to confidently interpret the NMR data of this important molecular scaffold.

Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Scaffold

The fusion of pyrazole and pyridine rings creates the pyrazolo[3,4-b]pyridine system, a privileged scaffold in medicinal chemistry.[1] The arrangement of nitrogen atoms and the aromatic nature of the fused rings provide a unique three-dimensional structure capable of engaging with a variety of biological targets. The addition of an amine group at the C6 position, yielding 1H-Pyrazolo[3,4-b]pyridin-6-amine, further enhances its potential for forming key hydrogen bond interactions within enzyme active sites or receptors.

Given the potential for isomeric products during synthesis, unambiguous structural confirmation is not merely a procedural step but a critical requirement for advancing a compound in the drug development pipeline. ¹H NMR spectroscopy stands as the primary analytical tool for this purpose, offering detailed insights into the molecular connectivity and electronic environment of the molecule.

Core Principles: Interpreting the ¹H NMR of Aromatic Heterocycles

The ¹H NMR spectrum provides three key pieces of information for every set of chemically distinct protons:

  • Chemical Shift (δ): The position of a signal along the x-axis (in ppm) indicates the electronic environment of the proton. Protons attached to the electron-rich pyridine and pyrazole rings are "deshielded" and appear at a higher chemical shift (downfield) compared to aliphatic protons.[3][4] The electron-donating amino group is expected to shield the protons on the pyridine ring, causing them to shift to a lower ppm value (upfield) relative to the unsubstituted parent compound.[5]

  • Integration: The area under a signal is proportional to the number of protons it represents. This allows for a quantitative count of the protons in each unique environment.

  • Multiplicity (Splitting): Spin-spin coupling between adjacent, non-equivalent protons splits a signal into multiple lines (e.g., a doublet, triplet). The pattern of splitting reveals the number of neighboring protons, following the n+1 rule for first-order spectra. The distance between these lines is the coupling constant (J), measured in Hertz (Hz), which provides valuable information about the connectivity and geometry of the coupled protons.[6][7]

A unique challenge in analyzing amines is the behavior of the N-H protons. These protons are often "labile," meaning they can exchange with other labile protons in the solution (like trace water). This exchange can broaden the NMR signal and often decouples the N-H proton from its neighbors, resulting in a broad singlet.[8][9] The choice of solvent is critical to manage this effect.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

This protocol is designed to yield a high-resolution spectrum suitable for unambiguous structural confirmation.

Materials and Reagents
  • Analyte: 1H-Pyrazolo[3,4-b]pyridin-6-amine (5-10 mg)

  • NMR Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆), 99.9% D

  • Internal Standard: Tetramethylsilane (TMS)

  • Equipment: 5 mm NMR tubes, micropipettes, vortex mixer

Step-by-Step Sample Preparation
  • Weighing: Accurately weigh approximately 5 mg of the analyte directly into a clean, dry vial.

  • Solvation: Add 0.6-0.7 mL of DMSO-d₆ to the vial.

    • Expert Insight: DMSO-d₆ is the solvent of choice for this analysis. As a hydrogen bond acceptor, it slows down the exchange rate of the -NH₂ and pyrazole N-H protons compared to protic solvents like D₂O or CD₃OD.[10] This results in sharper signals for these protons, often allowing for the observation of their coupling to other nuclei.

  • Homogenization: Gently vortex the sample until the analyte is completely dissolved. A clear, particulate-free solution is essential.

  • Transfer: Using a clean pipette, transfer the solution into a 5 mm NMR tube.

  • Standard Addition (Optional but Recommended): While the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm) can be used for referencing, adding a small amount of TMS (δ = 0.00 ppm) provides a more accurate and universally accepted standard.

NMR Instrument Parameters (400 MHz Spectrometer)
  • Experiment: Standard 1D Proton (¹H)

  • Temperature: 298 K (25 °C)

  • Spectral Width: -2 to 12 ppm

  • Number of Scans: 16-64 (increase for dilute samples)

  • Acquisition Time: ~4 seconds

  • Relaxation Delay: 2 seconds

Spectral Interpretation and Data Analysis

The structure of 1H-Pyrazolo[3,4-b]pyridin-6-amine with proton assignments is shown below:

(Note: Standard IUPAC numbering is used for the ring system. Protons are labeled H3, H4, and H5 for clarity in NMR discussion.)

Predicted ¹H NMR Signals

Based on the structure and known effects of substituents on aromatic systems, we can predict the characteristics of each signal. The parent 1H-Pyrazolo[3,4-b]pyridine serves as a baseline, with its aromatic protons appearing in the δ 7.13-8.55 ppm region.[11] The strong electron-donating effect of the C6-NH₂ group will significantly shield the protons on the pyridine ring (H4 and H5).

  • Pyrazole N-H (N1-H): This proton is acidic and its chemical shift is highly dependent on concentration and solvent. In DMSO-d₆, it is expected to appear as a very broad singlet far downfield, typically in the δ 12.0 - 13.5 ppm range. Its integration will correspond to one proton.

  • Pyrazole C-H (H3): This proton is on the electron-rich pyrazole ring and lacks adjacent proton neighbors. It is expected to appear as a sharp singlet (s) . Its chemical shift will be in the aromatic region, predicted around δ 8.0 - 8.2 ppm .[11] Integration will be for one proton.

  • Amine -NH₂ (C6-NH₂): The two protons of the primary amine are equivalent. Due to the reasons mentioned for the N1-H proton, this signal will also be broad. In DMSO-d₆, it is expected to appear as a broad singlet (br s) in the region of δ 5.5 - 6.5 ppm .[12] It will integrate to two protons. A D₂O shake experiment will cause this signal to disappear, confirming its assignment.[9]

  • Pyridine C-H (H4 & H5): These two protons are on the pyridine ring and will couple to each other.

    • H5: This proton is ortho to the electron-donating NH₂ group and will be the most shielded aromatic proton. It is adjacent to H4. Therefore, it will appear as a doublet (d) . Its predicted chemical shift is in the δ 6.5 - 6.7 ppm range. Integration will be for one proton.

    • H4: This proton is meta to the NH₂ group and will be less shielded than H5. It is adjacent to H5, so it will also appear as a doublet (d) . Its predicted chemical shift is around δ 7.8 - 8.0 ppm . Integration will be for one proton.

    • Coupling Constant (J₄,₅): The coupling between these two ortho protons on the pyridine ring is expected to be in the range of J = 8.0 - 9.0 Hz .[7] This coupling constant will be identical for both the H4 and H5 doublets.

Summary of Predicted ¹H NMR Data

The predicted data for 1H-Pyrazolo[3,4-b]pyridin-6-amine in DMSO-d₆ is summarized below.

Proton AssignmentPredicted Chemical Shift (δ, ppm)IntegrationMultiplicityCoupling Constant (J, Hz)
N1-H12.0 - 13.51Hbr s-
H38.0 - 8.21Hs-
H47.8 - 8.01HdJ4,5 = 8.0 - 9.0
H56.5 - 6.71HdJ4,5 = 8.0 - 9.0
C6-NH₂5.5 - 6.52Hbr s-

Workflow and Visualization

The overall workflow for the structural analysis is depicted below. This systematic approach ensures data integrity and leads to a confident structural assignment.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis A Weigh Analyte (5-10 mg) B Dissolve in DMSO-d6 (0.7 mL) A->B C Transfer to NMR Tube B->C D Insert Sample into Spectrometer C->D E Tune & Shim Magnet D->E F Acquire 1D 1H Spectrum E->F G Fourier Transform F->G H Phase & Baseline Correction G->H I Reference to TMS (0 ppm) H->I J Integrate Signals I->J K Assign Chemical Shifts & Multiplicities J->K L Measure Coupling Constants (J) K->L N Final Structure Confirmation L->N M D2O Shake (Confirm NH/NH2) M->N

Caption: Workflow for ¹H NMR analysis of 1H-Pyrazolo[3,4-b]pyridin-6-amine.

Advanced Confirmation: The D₂O Shake Experiment

To definitively identify the labile N-H and -NH₂ protons, a simple D₂O shake experiment is invaluable.

  • Acquire the initial ¹H NMR spectrum in DMSO-d₆ as described.

  • Remove the NMR tube from the spectrometer.

  • Add 1-2 drops of deuterium oxide (D₂O) to the sample.

  • Gently shake the tube to mix.

  • Re-acquire the ¹H NMR spectrum.

Expected Result: The signals assigned to N1-H (δ 12.0-13.5) and C6-NH₂ (δ 5.5-6.5) will significantly decrease in intensity or disappear entirely. This occurs because the protons are replaced by deuterium atoms (H → D), which are not observed in ¹H NMR. This provides unequivocal proof of their assignment.[9]

Conclusion

¹H NMR spectroscopy is an indispensable tool for the structural verification of 1H-Pyrazolo[3,4-b]pyridin-6-amine. By following a systematic protocol for sample preparation and data acquisition, a high-quality spectrum can be readily obtained. A thorough analysis of the chemical shifts, integrations, and coupling constants allows for the complete and unambiguous assignment of all protons in the molecule. The characteristic downfield singlet for H3, the ortho-coupled doublet system for H4 and H5, and the broad, exchangeable signals for the N-H and NH₂ protons provide a unique spectral fingerprint. This application note serves as a practical guide for researchers, enabling them to leverage the full power of NMR for the confident characterization of this important class of heterocyclic compounds.

References

  • ResearchGate. (n.d.). 1 H NMR data of of pyrazolo[3,4-b]pyridine derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole.... Retrieved from [Link]

  • New Journal of Chemistry (RSC Publishing). (n.d.). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. Retrieved from [Link]

  • Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Retrieved from [Link]

  • ResearchGate. (n.d.). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. Retrieved from [Link]

  • Digital CSIC. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Retrieved from [Link]

  • Ikerbasque. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Retrieved from [Link]

  • ACS Publications. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. Retrieved from [Link]

  • Reddit. (2023). Amine protons on NMR. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents. Retrieved from [Link]

  • JoVE. (n.d.). NMR Spectroscopy Of Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H chemical shifts in NMR. Part 18.1 Ring currents and ??-electron effects in hetero-aromatics. Retrieved from [Link]

  • Modgraph. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Retrieved from [Link]

  • Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. Retrieved from [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • Taylor & Francis Online. (2014). Part 5a: Solvent chemistry: NMR analysis and studies for amine–CO2–H2O systems with vapor–liquid equilibrium modeling for CO2 capture processes. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Retrieved from [Link]

  • SpectraBase. (n.d.). 1H-pyrazolo[3,4-b]pyridine, 1,3,4,6-tetramethyl-5-[3-oxo-3-(4-propyl-1-piperazinyl)propyl]-. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical shift values and assigned coupling constants of compound (4 a).... Retrieved from [Link]

  • PubChem. (n.d.). 1H-pyrazolo[3,4-b]pyridin-3-amine. Retrieved from [Link]

  • SpringerLink. (n.d.). 1H NMR Characterization of Two New Pyridoxine Derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). J-coupling. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Coupling Constants. Retrieved from [Link]

  • Scribd. (n.d.). Some New Pyrazole and Pyrazolopyrimidine. Retrieved from [Link]

  • MDPI. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Retrieved from [Link]

  • Taylor & Francis Online. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). H-H and 13C-H coupling constants in pyridazine. Retrieved from [Link]

Sources

Application

Application Note: Precision Molecular Docking of 1H-Pyrazolo[3,4-B]pyridin-6-amine Scaffolds to TBK1

Abstract & Introduction TANK-binding kinase 1 (TBK1) is a non-canonical IκB kinase essential for innate immunity (STING pathway) and autophagy.[1][2][3] Recently, it has emerged as a high-value target in KRAS-mutant canc...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

TANK-binding kinase 1 (TBK1) is a non-canonical IκB kinase essential for innate immunity (STING pathway) and autophagy.[1][2][3] Recently, it has emerged as a high-value target in KRAS-mutant cancers and neuroinflammatory diseases.[1][2]

The 1H-Pyrazolo[3,4-B]pyridin-6-amine scaffold represents a "privileged structure" in kinase drug discovery.[1] Its fused bicyclic geometry mimics the adenine ring of ATP, allowing it to form critical hydrogen bonds within the kinase hinge region.[1][2] However, the flexibility of the TBK1 active site and the tautomeric complexity of the pyrazolopyridine core require a rigorous docking protocol to avoid false positives.[1][2]

This guide provides a validated, step-by-step workflow for docking this specific chemotype into the TBK1 kinase domain, emphasizing structural integrity, tautomer management, and interaction profiling.

Structural Biology Assessment: The "Why" Before the "How"

Before initiating software, one must understand the binding cleft.[1][2] TBK1 possesses a bilobal kinase fold.[1][2] The ATP-binding pocket is located between the N-terminal lobe (beta-sheet rich) and the C-terminal lobe (helical).[1][2]

Key Recognition Elements (Human TBK1)

Successful docking of pyrazolopyridines depends on satisfying these specific interactions:

RegionKey Residues (PDB: 4IM0)Interaction TypeRole in Docking
Hinge Region Glu87, Cys89 (varies by numbering*)H-Bond (Backbone)Critical: The pyrazolopyridine N1 and exocyclic amine often bind here.[1]
Catalytic Pair Lys38, Glu55Salt BridgeStabilizes the active conformation; ligand may interact via water bridges.[1][2]
DFG Motif Asp157Metal CoordinationControls "DFG-in" (active) vs "DFG-out" (inactive) states.[1][2]
Gatekeeper Met86Steric ConstraintControls access to the hydrophobic back pocket.[1][2]

*Note: Residue numbering can vary between crystal structures and isoforms.[1][2] Always align your sequence to the structural template (e.g., PDB 4IM0).[1]

Computational Protocol

Phase 1: System Preparation[1][2]

Objective: Correct structural errors in the raw PDB file to prevent steric clashes and electrostatic artifacts.

  • PDB Selection:

    • Recommended Structure: PDB ID: 4IM0 (Resolution: 2.40 Å).[1][2]

    • Reasoning: This structure is co-crystallized with BX795, a pyrimidine-based inhibitor that shares structural homology (hinge-binding mode) with the pyrazolopyridine scaffold.[1][2]

  • Protein Cleanup:

    • Remove Waters: Delete all water molecules except those bridging the ligand and the catalytic lysine (Lys38), if present.[1][2]

    • Fix Missing Atoms: Use a loop modeler (e.g., in macromolecules suites like MOE or Prime) to reconstruct missing side chains in the activation loop if they are far from the binding site; otherwise, cap them.[1][2]

    • Protonation: Assign protonation states at pH 7.4. Ensure His residues in the pocket are visually inspected for correct tautomers (delta vs. epsilon nitrogen).[1][2]

  • Ligand Preparation (The Critical Step):

    • Tautomer Generation: 1H-Pyrazolo[3,4-B]pyridin-6-amine has tautomeric ambiguity at the pyrazole nitrogens.[1][2]

      • Directive: Generate both the 1H- and 2H-tautomers. The 1H-tautomer is generally preferred for hinge binding, but the 2H-form should not be excluded a priori.[1][2]

    • Ionization: The exocyclic amine (C-NH2) should be neutral at physiological pH.[1][2]

    • 3D Conformation: Generate low-energy 3D conformers. Ensure the bicyclic ring is planar.[1][2]

Phase 2: Grid Generation[1]

Objective: Define the search space for the docking algorithm.

  • Center: Define the grid box center using the centroid of the co-crystallized ligand (BX795) in 4IM0.[2]

  • Dimensions:

    • Inner Box (Ligand size): 10 Å x 10 Å x 10 Å.[1][2]

    • Outer Box (Search space): 20 Å x 20 Å x 20 Å.[1][2]

    • Note: Do not make the box too large, or you risk sampling irrelevant surface pockets.[1][2]

Phase 3: Docking Execution[1][2]

Objective: Sample ligand conformations and score binding affinity.

  • Algorithm: Genetic Algorithm (GA) or Lamarckian GA (e.g., AutoDock Vina, GOLD, Glide Standard Precision).[1][2]

  • Parameters:

    • Exhaustiveness/Search Efficiency: Set to High (e.g., 8–16 in Vina).

    • Poses: Generate top 10 poses.

    • Constraints (Optional but Recommended): Define a hydrogen bond constraint on the backbone carbonyl of the hinge residue (Glu87/Cys89 region) to filter out non-kinase-like poses immediately.

Phase 4: Validation (Self-Validating Step)

Objective: Prove the protocol works before trusting the results.

  • Redocking Experiment:

    • Extract BX795 from the 4IM0 complex.[1][2]

    • Randomize its coordinates and conformation.[1][2]

    • Dock it back into the prepared protein using the exact parameters above.

    • Success Metric: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose.

    • Pass: RMSD < 2.0 Å.[1][2][4][5][6]

    • Fail: RMSD > 2.0 Å (Indicates need to adjust grid size or protonation states).

Visualizing the Workflow

The following diagram illustrates the logical flow of the docking protocol, ensuring all critical checkpoints are met.

DockingWorkflow cluster_Prep Phase 1: Preparation cluster_Dock Phase 2 & 3: Execution Start Start: Target Selection (TBK1 - PDB: 4IM0) ProtPrep Protein Prep (Rm Waters, Fix Sidechains, pH 7.4) Start->ProtPrep LigPrep Ligand Prep (1H-Pyrazolo... Tautomers) Start->LigPrep Grid Grid Generation (Centered on BX795) ProtPrep->Grid Docking Docking Algorithm (Lamarckian GA / SP) LigPrep->Docking Grid->Docking Validation Validation Checkpoint Redock BX795 -> RMSD < 2.0 Å? Docking->Validation Validation->Grid Fail (Adjust Box) Analysis Interaction Analysis (Hinge H-bonds, Pi-Stacking) Validation->Analysis Pass

Figure 1: Step-by-step computational workflow for TBK1 molecular docking. Note the critical validation loop.

Results Interpretation & Interaction Map

When analyzing the docked poses of 1H-Pyrazolo[3,4-B]pyridin-6-amine, prioritize poses that exhibit the following interaction pattern. High docking scores (e.g., -9.0 kcal/mol) are meaningless without these structural features.[1][2]

  • Hinge Interaction (Primary): The pyridine N7 (acceptor) and the C6-amine (donor) should form a bidentate hydrogen bond network with the backbone of the hinge residues (Glu/Cys).[1][2]

  • Hydrophobic Enclosure: The bicyclic core should be sandwiched between the hydrophobic residues (Val, Ala, Leu) of the N- and C-lobes.[1][2]

  • Gatekeeper Avoidance: Ensure the substituent at position 3 (if any) does not clash with the Gatekeeper Met86.

InteractionMap LigandCore Pyrazolo[3,4-b]pyridine Core Amine C6-Amine (Donor) LigandCore->Amine N7 N7-Nitrogen (Acceptor) LigandCore->N7 Hydrophobic Hydrophobic Pocket (Val, Leu, Ala) LigandCore->Hydrophobic Pi-Stacking / vdW Gatekeeper Gatekeeper (Met86) LigandCore->Gatekeeper Steric Boundary Hinge Hinge Backbone (Glu178/Cys179) Amine->Hinge H-Bond Hinge->N7 H-Bond

Figure 2: Schematic of the essential pharmacophore interactions required for high-affinity binding.[1]

References

  • Tu, D., et al. (2013). Structure and ubiquitination-dependent activation of TANK-binding kinase 1.[1][2] Cell Reports, 3(3), 747-758.[1][2]

    • Context: Primary source for the TBK1 crystal structure (PDB: 4IM0) and domain architecture.[1][2]

  • Li, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors.[1][2][3] Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1475–6366.[1][2]

    • Context: Validates the specific chemotype (pyrazolo[3,4-b]pyridine) as a TBK1 inhibitor and discusses the binding mode.
  • Hevener, K. E., et al. (2009). Validation of molecular docking programs for virtual screening against dihydropteroate synthase.[1][2] Journal of Chemical Information and Modeling, 49(2), 444-460.[1][2]

    • Context: Establishes the RMSD < 2.
  • Larabi, A., et al. (2013). Crystal structure and mechanism of activation of TANK-binding kinase 1.[1][2] Cell Reports, 3(3), 738-746.[1][2]

    • Context: Complementary structural data on the active conform

Sources

Method

Application Note: 1H-Pyrazolo[3,4-B]pyridin-6-amine in Cell Culture

Part 1: Introduction & Mechanism of Action[1] 1H-Pyrazolo[3,4-B]pyridin-6-amine (CAS: 63725-49-5) is a "privileged scaffold" in medicinal chemistry—a molecular framework capable of binding to diverse biological targets w...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Mechanism of Action[1]

1H-Pyrazolo[3,4-B]pyridin-6-amine (CAS: 63725-49-5) is a "privileged scaffold" in medicinal chemistry—a molecular framework capable of binding to diverse biological targets with high affinity. While often used as a critical intermediate in the synthesis of potent drugs, the scaffold and its N-substituted derivatives exhibit significant intrinsic biological activity.

Core Biological Applications[2][3]
  • HIV-1 Reverse Transcriptase Inhibition: The 6-amino-pyrazolo[3,4-b]pyridine core is the structural foundation of MK-4965 , a potent Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI).[1][2][3][4] It binds to the allosteric hydrophobic pocket of the viral enzyme, inducing conformational changes that halt DNA polymerization.

  • Kinase Inhibition (ALK, TBK1, PKC): Derivatives of this scaffold function as ATP-competitive inhibitors. The pyridine nitrogen and the exocyclic amine often form critical hydrogen bonds with the "hinge region" of kinases such as ALK (Anaplastic Lymphoma Kinase) and TBK1 (TANK-binding kinase 1), blocking downstream oncogenic signaling.

  • Antitumor Activity: 1,4,6-trisubstituted derivatives have demonstrated micromolar potency against breast (MCF-7) and prostate (PC-3) cancer cell lines by disrupting cell cycle progression.

Part 2: Preparation & Handling

Physicochemical Properties[3][6]
  • Molecular Weight: ~134.14 g/mol (unsubstituted core).

  • Solubility: Poorly soluble in water; highly soluble in DMSO (Dimethyl sulfoxide) and DMA (Dimethylacetamide).

  • Stability: Stable as a solid at -20°C. Solutions in DMSO are stable for <1 month at -20°C; avoid repeated freeze-thaw cycles.

Stock Solution Preparation (Standard 10 mM)

Objective: Create a homogenous, precipitate-free stock for cell culture.

StepActionCritical Technical Note
1 Weigh 1.34 mg of powder.Use an anti-static gun if the powder is electrostatic.
2 Add 1.0 mL of sterile, cell-culture grade DMSO (≥99.9%).Do not use water or PBS; the compound will precipitate immediately.
3 Vortex vigorously for 30–60 seconds.Ensure no visible particulates remain.
4 Aliquot into 50 µL volumes in amber tubes.Protects from light and minimizes freeze-thaw degradation.
5 Store at -20°C (short term) or -80°C (long term).Label clearly with date and concentration.

Part 3: Experimental Protocols

Protocol A: Determination of IC50 (Dose-Response)

Application: Screening the scaffold or its derivatives for cytotoxicity or viral inhibition.

Materials
  • Cells: Target line (e.g., MCF-7 for cancer, TZM-bl for HIV) seeded in 96-well plates.

  • Assay: CellTiter-Glo® (ATP-based) or MTT (Metabolic).

  • Vehicle: DMSO.

Workflow
  • Seeding: Plate cells (e.g., 5,000 cells/well) in 90 µL media. Incubate 24h to allow attachment.

  • Serial Dilution (200x Concentrate):

    • Prepare a "Master Plate" (V-bottom 96-well).

    • Add 100 µL DMSO to columns 2–10.

    • Add 10 mM stock to column 1. Perform 1:3 serial dilutions across the plate.

    • Result: You now have a concentration range in 100% DMSO.

  • Intermediate Dilution (10x):

    • Transfer 5 µL from the Master Plate to 95 µL of pre-warmed culture media in a new plate.

    • Result: 5% DMSO concentration (still 10x final drug concentration).

  • Treatment:

    • Add 10 µL of the Intermediate Dilution to the 90 µL of cells in the assay plate.

    • Final Conditions: 1x Drug concentration, 0.5% DMSO .

    • Control: Wells with 0.5% DMSO only (Vehicle Control).

  • Incubation: 48–72 hours at 37°C, 5% CO2.

  • Readout: Add detection reagent (e.g., CellTiter-Glo), shake for 10 min, and read luminescence.

Protocol B: Target Engagement (Western Blot)

Application: Verifying inhibition of kinase signaling (e.g., ALK phosphorylation) by 6-amine derivatives.

  • Starvation: Serum-starve cells (0.5% FBS) for 6–12 hours to reduce background signaling.

  • Treatment: Treat cells with the compound (at IC90 concentration) for 1–4 hours .

    • Note: Kinase phosphorylation inhibition is rapid; 24h is often too long and reflects secondary apoptosis.

  • Stimulation (Optional): If studying inducible pathways (e.g., TBK1), stimulate cells (e.g., with LPS or growth factors) for the last 15–30 minutes of drug treatment.

  • Lysis: Wash with ice-cold PBS containing Phosphatase Inhibitors (Na3VO4, NaF). Lyse immediately on ice.

  • Analysis: Blot for Phospho-Target (e.g., p-ALK, p-TBK1) vs. Total Target .

Part 4: Visualization of Mechanism & Workflow

Mechanism of Action: Kinase vs. Allosteric Inhibition

The following diagram illustrates how 1H-Pyrazolo[3,4-B]pyridin-6-amine derivatives function in two distinct modes: ATP-competitive inhibition (Kinases) and Allosteric inhibition (HIV RT).

MechanismOfAction cluster_Kinase Kinase Inhibition (e.g., ALK, TBK1) cluster_RT HIV RT Inhibition (e.g., MK-4965) Compound 1H-Pyrazolo[3,4-B] pyridin-6-amine Core ATP_Pocket ATP Binding Pocket (Hinge Region) Compound->ATP_Pocket H-Bonding (N1/C6-NH2) Allosteric_Pocket Hydrophobic Allosteric Pocket (NNRTI Site) Compound->Allosteric_Pocket Hydrophobic Interaction Inhibition_K Blocks Phosphorylation ATP_Pocket->Inhibition_K Signal_K Oncogenic Signaling (Proliferation) Inhibition_K->Signal_K Inhibits Conform_Change Conformational Lock Allosteric_Pocket->Conform_Change Viral_Rep Viral DNA Synthesis Conform_Change->Viral_Rep Halts

Caption: Dual-mode mechanism: The scaffold acts as an ATP-mimetic in kinases or an allosteric locker in HIV Reverse Transcriptase.

Experimental Workflow: High-Throughput Screening

Workflow Stock Stock Prep (10mM in DMSO) Dilution Serial Dilution (Master Plate) Stock->Dilution 1:3 Steps Treatment Drug Treatment (Final DMSO 0.5%) Dilution->Treatment Transfer Seeding Cell Seeding (96-well, 24h pre-incubation) Seeding->Treatment Incubation Incubation (48-72h @ 37°C) Treatment->Incubation Readout Readout (Luminescence/Absorbance) Incubation->Readout

Caption: Step-by-step workflow for evaluating cytotoxicity or efficacy in cell culture.

Part 5: Troubleshooting & Critical Factors

IssueProbable CauseSolution
Precipitation in Media Compound concentration >100 µM or rapid addition.Dilute compound in an intermediate step (e.g., media + DMSO) before adding to cells. Ensure final DMSO <0.5%.
High Background Toxicity DMSO concentration >1%.Normalize all wells (including controls) to exactly 0.5% or 0.1% DMSO.
Lack of Activity Compound degradation or poor cellular uptake.Use fresh stock. Verify cell permeability (PAMPA assay). Consider using a prodrug derivative if the free amine is too polar.
Crystal Formation "Crashing out" during freeze-thaw.Sonicate the DMSO stock for 10 minutes at room temperature before use.

Part 6: References

  • Discovery of MK-4965 (HIV NNRTI): Tucker, T. J., et al. (2008).[5][1][3] "Discovery of 3-{5-[(6-Amino-1H-pyrazolo[3,4-b]pyridine-3-yl)methoxy]-2-chlorophenoxy}-5-chlorobenzonitrile (MK-4965): A Potent, Orally Bioavailable HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitor."[1][2][3] Journal of Medicinal Chemistry, 51(20), 6503–6511.[2][4] Link

  • ALK Inhibition: Kuromitsu, S., et al. (2011). "Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • Scaffold Synthesis & Activity: Abdel-Aziem, A., et al. (2021). "1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications." Molecules, 26(9), 2562. Link

  • TBK1 Inhibition: Li, Y., et al. (2022). "Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry. Link

Sources

Application

Application Note: In Vivo Efficacy Testing of Pyrazolopyridine Derivatives

Executive Summary & Strategic Rationale Pyrazolopyridines (e.g., pyrazolo[3,4-b]pyridine or pyrazolo[1,5-a]pyridine) represent a "privileged scaffold" in medicinal chemistry due to their bioisosteric similarity to purine...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

Pyrazolopyridines (e.g., pyrazolo[3,4-b]pyridine or pyrazolo[1,5-a]pyridine) represent a "privileged scaffold" in medicinal chemistry due to their bioisosteric similarity to purines.[1] This structural feature allows them to act as potent ATP-competitive inhibitors of kinases (e.g., RET, SRC, CDK) and modulators of GABAergic receptors.

However, the efficacy of these compounds in animal models is frequently compromised by poor aqueous solubility and high lipophilicity . A standard "one-size-fits-all" protocol often leads to false negatives due to precipitation in the peritoneal cavity or poor oral absorption.

This guide provides field-proven, self-validating protocols designed specifically for the physicochemical profile of pyrazolopyridines. We cover three distinct therapeutic areas:

  • Oncology: Tumor Xenograft (Kinase Inhibition).

  • Inflammation: Carrageenan-Induced Paw Edema.[2]

  • CNS: Anxiolytic Assessment (Elevated Plus Maze).

Pre-Formulation & Pharmacokinetics (Critical Step)

Stop & Check: Before initiating efficacy studies, you must validate the vehicle. Pyrazolopyridines often crystallize in standard PBS/Saline vehicles.

Recommended Vehicle Systems
RouteVehicle Composition (v/v)Stability WindowNotes
IV 5% DMSO + 40% PEG400 + 55% Saline< 4 HoursFilter sterilize (0.22 µm). Administer slowly.
PO 0.5% CMC (Carboxymethyl cellulose) + 0.1% Tween 8024-48 HoursStandard suspension for long-term dosing.
IP 10% DMSO + 10% Cremophor EL + 80% SalineImmediate UseHigh risk of precipitation; inspect syringe before injection.

Self-Validation Step: Perform a "Mock Dose" study. Prepare the formulation at the highest intended concentration (e.g., 50 mg/kg equivalent) and let it stand at 37°C for 2 hours. If precipitation is visible, the bioavailability (


) will be erratic, invalidating the efficacy study.

Protocol A: Oncology – Subcutaneous Tumor Xenograft

Target Mechanism: Kinase Inhibition (e.g., SRC, RET, c-Met) Model: HCT116 (Colorectal) or MCF-7 (Breast) in Nude Mice (BALB/c nu/nu)

Mechanistic Grounding

Pyrazolopyridines function as Type I kinase inhibitors, binding to the ATP hinge region.[3] The following pathway diagram illustrates the intervention point within the MAPK/ERK signaling cascade, a common target for these derivatives.

MAPK_Pathway GrowthFactor Growth Factor (EGF/HGF) RTK RTK (EGFR/c-Met) GrowthFactor->RTK Activation RAS RAS-GTP RTK->RAS Pyrazolo Pyrazolopyridine (Inhibitor) Pyrazolo->RTK ATP Competition RAF RAF Kinase RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 (Phosphorylated) MEK->ERK Proliferation Tumor Proliferation & Survival ERK->Proliferation Translocation to Nucleus

Figure 1: Mechanism of Action. Pyrazolopyridines competitively inhibit RTKs, preventing downstream ERK phosphorylation and tumor proliferation.

Experimental Workflow
  • Cell Preparation:

    • Harvest HCT116 cells in log-phase growth.

    • Resuspend in 50% Matrigel / 50% PBS (cold) at

      
       cells/100 µL.
      
  • Inoculation:

    • Inject 100 µL subcutaneously into the right flank of 6-8 week old female nude mice.

    • Wait: Allow tumors to reach 100–150 mm³ (approx. 10–14 days). Do not start treatment earlier; established vasculature is required for drug delivery.

  • Randomization:

    • Group mice (n=8/group) to ensure equal average tumor volume across groups.

  • Treatment Regimen:

    • Group 1: Vehicle Control (0.5% CMC p.o. daily).

    • Group 2: Reference Standard (e.g., Sorafenib 30 mg/kg).

    • Group 3: Pyrazolopyridine Low Dose (10 mg/kg).

    • Group 4: Pyrazolopyridine High Dose (50 mg/kg).

    • Duration: 21 Days.[4][5]

  • Endpoints:

    • Measure tumor volume (

      
      ) every 3 days.
      
    • Self-Validation: Weigh mice daily. >15% body weight loss indicates non-specific toxicity, requiring euthanasia.

Protocol B: Inflammation – Carrageenan-Induced Paw Edema

Target Mechanism: COX-2 / TNF-


 Inhibition
Model:  Wistar Rats (Male, 150–200g)
Rationale

This model evaluates acute anti-inflammatory efficacy.[2] Pyrazolopyridines often inhibit the release of pro-inflammatory cytokines (TNF-


, IL-6) or inhibit COX enzymes directly.
Step-by-Step Procedure
  • Baseline Measurement:

    • Mark the ankle joint with a permanent marker to ensure consistent immersion depth.

    • Measure initial paw volume (

      
      ) using a digital plethysmometer.
      
  • Drug Administration (Pre-treatment):

    • Administer Test Compound (10–50 mg/kg, p.o.) or Indomethacin (10 mg/kg, p.o.) 1 hour prior to induction.

    • Why? Oral absorption of these heterocycles is slow;

      
       is typically 1–2 hours.
      
  • Induction:

    • Inject 100 µL of 1%

      
      -carrageenan (in sterile saline) into the sub-plantar tissue of the right hind paw.
      
  • Assessment:

    • Measure paw volume (

      
      ) at 1, 3, 6, and 24 hours post-injection.
      
  • Calculation:

Expert Insight: The 3-hour time point is critical. It correlates with the peak release of prostaglandins (COX-2 activity). Efficacy at 1 hour suggests histamine/serotonin inhibition; efficacy at 3 hours suggests COX/cytokine inhibition.

Protocol C: CNS – Elevated Plus Maze (EPM)

Target Mechanism: GABA-A Receptor Modulation (Anxiolytic) Model: C57BL/6J Mice

Rationale

Certain pyrazolopyridines (e.g., Tracazolate analogs) act as non-benzodiazepine anxiolytics. The EPM is the gold standard for distinguishing anxiolysis from sedation.

Procedure
  • Acclimatization: Move animals to the testing room 1 hour before testing (dim lighting, <60 lux).

  • Dosing:

    • Administer compound IP (Intraperitoneal) 30 minutes prior to testing.

    • Dose Range: 1, 3, 10 mg/kg. (CNS active compounds require lower doses than oncology).

  • Test:

    • Place mouse in the center zone facing an open arm.

    • Record behavior for 5 minutes using video tracking software (e.g., EthoVision).

  • Key Metrics:

    • Open Arm Time: Increased time = Anxiolytic effect.

    • Total Distance Moved: Self-Validation Metric. If Total Distance decreases significantly compared to control, the compound is sedative , not purely anxiolytic.

Data Analysis & Decision Tree

Use the following logic flow to interpret your in vivo results and decide on the next development steps.

Decision_Tree Start In Vivo Efficacy Data CheckTox Is Body Weight Loss > 15%? Start->CheckTox ToxFail FAIL: Toxicity Review Selectivity CheckTox->ToxFail Yes EfficacyCheck Is Tumor Inhibition > 50% or Edema Inhibition > 40%? CheckTox->EfficacyCheck No PKCheck Check Plasma Exposure (AUC / IC50 > 1?) EfficacyCheck->PKCheck No Success PASS: Lead Candidate EfficacyCheck->Success Yes FormulationFail FAIL: Bioavailability Issue Reformulate (Nano/Lipid) PKCheck->FormulationFail Low Exposure PotencyFail FAIL: Low Potency Optimize SAR PKCheck->PotencyFail High Exposure

Figure 2: Decision Matrix. A systematic approach to interpreting efficacy failures, distinguishing between pharmacodynamic issues (potency) and pharmacokinetic issues (exposure).

References

  • Vertex AI Search. (2021). Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition. Journal of Medicinal Chemistry. 3

  • National Institutes of Health (NIH). (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PMC. 1

  • BenchChem. (2025).[2] A Comprehensive Protocol for Evaluating the Anti-inflammatory Properties of Pyrazole Derivatives. 2

  • Admescope. (2019). Preclinical formulations for pharmacokinetic studies. 6

  • MDPI. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. 7

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Pyrazolopyridine Synthesis &amp; Optimization

Status: Operational Topic: Optimization of Pyrazolo[1,5-a]pyridine and Pyrazolo[3,4-b]pyridine Scaffolds Audience: Medicinal Chemists, Process Chemists Last Updated: 2026-02-13[1] Introduction: The Scaffold Challenge Pyr...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Optimization of Pyrazolo[1,5-a]pyridine and Pyrazolo[3,4-b]pyridine Scaffolds Audience: Medicinal Chemists, Process Chemists Last Updated: 2026-02-13[1]

Introduction: The Scaffold Challenge

Pyrazolopyridines are privileged scaffolds in kinase inhibitor discovery (e.g., substituted pyrazolo[1,5-a]pyridines as p38


 inhibitors).[1] However, their synthesis is often plagued by two critical failure points: regiochemical ambiguity  during ring closure and stubborn solubility  during purification.[1]

This guide moves beyond standard textbook procedures to address specific failure modes in the two most common isomers: Pyrazolo[1,5-a]pyridine and Pyrazolo[3,4-b]pyridine .[1]

Module 1: Pyrazolo[1,5-a]pyridine (Oxidative Cyclization)

Core Issue: The reaction of


-aminopyridines with alkynes often stalls or yields complex mixtures due to inefficient oxidation of the ylide intermediate.
Troubleshooting Guide: The PIDA/TEMPO Protocol

Q: My yields are stuck at <40% using standard pyridine


-amination conditions. The intermediate ylide seems unstable. 

A: The instability of the


-aminopyridine intermediate is a common bottleneck. The solution lies in the oxidant choice for the [3+2] cycloaddition. Switch from standard copper catalysis to a hypervalent iodine or TEMPO-mediated system to stabilize the radical/ionic pathway.

Optimized Protocol (PIDA-Mediated):

  • Reactants:

    
    -aminopyridine (1 equiv), Alkyne/Alkene (1.2 equiv).[1]
    
  • Oxidant: Phenyliodine diacetate (PIDA) (1.5 equiv) or TEMPO (catalytic) + NaOCl.[1]

  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN).[1] Crucial: Keep conditions anhydrous if using PIDA.

  • Temperature: Start at 0°C, warm to RT.

Diagnostic Workflow:

G Start Start: Low Yield in [1,5-a] Cyclization CheckOx Check Oxidant System Start->CheckOx IsCu Using CuI/Air? CheckOx->IsCu SwitchPIDA Switch to PIDA (1.5 eq) in DCM at 0°C IsCu->SwitchPIDA Yes CheckSub Substrate Analysis: Electron Deficient Alkyne? IsCu->CheckSub No (Already using PIDA) GoodYield Check Steric Hindrance at Pyridine C-2 CheckSub->GoodYield Yes (EWG present) AddBase Add K2CO3 (2 eq) Switch to DMF CheckSub->AddBase No (Neutral/Donating)

Figure 1: Decision matrix for optimizing oxidative cyclization of N-aminopyridines.

Technical Insight: The PIDA-mediated pathway proceeds via an iodonium ylide. If the alkyne is electron-poor (e.g., ethyl propiolate), the reaction is fast.[1] If the alkyne is electron-rich, the dipole-dipole interaction is weaker; adding a base (K₂CO₃) facilitates the deprotonation of the


-aminopyridine to the active dipole species [1, 3].

Module 2: Pyrazolo[3,4-b]pyridine (Regioselectivity)

Core Issue: Condensing 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyls produces a mixture of regioisomers (N1 vs. N2 attack), making purification a nightmare.

FAQ: Controlling the Isomer Ratio

Q: I am getting a 60:40 mix of isomers. How do I force the reaction toward a single product?

A: Regioselectivity here is a battle between electronics (nucleophilicity of the amine) and sterics (bulk of the ketone).

  • Electronic Control: The exocyclic amine (

    
    ) is the hardest nucleophile. It attacks the most electrophilic carbonyl first.
    
  • Steric Control: The ring nitrogen (N1) is more hindered.

Optimization Table: Solvent & Catalyst Effects

VariableConditionOutcomeMechanism
Solvent Ethanol (Reflux)Low SelectivityThermodynamic equilibrium often reached, leading to mixtures.
Solvent Acetic Acid (Glacial) High Selectivity Promotes formation of the specific enamine intermediate, locking the regiochemistry early [11].[1]
Catalyst

or

Improved YieldLewis acid activates the carbonyl, overcoming steric repulsion [12].[1]
Method Microwave (MW)Fast, Kinetic ControlReduces time for equilibration; favors the kinetically formed enamine.[1]

Protocol for High Regioselectivity:

  • Reagents: 5-aminopyrazole + 1,3-diketone.

  • Solvent: Water (Green method) with catalytic Lewis Acid (e.g.,

    
     nanocomposites) OR Glacial Acetic Acid.[1]
    
  • Condition: Reflux 4h (Acetic Acid) or 80°C (Water).

Regioselectivity Logic Flow:

Regio Input 5-Aminopyrazole + Unsymmetrical Diketone PathA Path A: Attack by Exocyclic NH2 Input->PathA Kinetic Control PathB Path B: Attack by Ring NH Input->PathB Carbonyl Most Electrophilic Carbonyl (C=O) PathA->Carbonyl Primary Attack Correction CORRECT: Pyrazolo[3,4-b]pyridine (Via Friedlander-type) PathA->Correction Result Major Product: Pyrazolo[1,5-a]pyrimidine (Wait, wrong scaffold?)

Figure 2: Simplified mechanistic pathway. Note: In Pyrazolo[3,4-b] synthesis, the exocyclic amine typically attacks the ketone side chain first to form an enamine, followed by cyclization.[1]

Module 3: Late-Stage Functionalization (C-H Activation)

Core Issue: Installing substituents at C-3 (for [1,5-a]) or C-4 (for [3,4-b]) after the ring is formed.

Q: Direct arylation at C-3 is failing. I see starting material recovery.

A: The C-3 position in pyrazolo[1,5-a]pyridine is electron-rich (similar to the 3-position of indole). If standard Suzuki coupling fails, switch to C-H activation or Electrophilic Halogenation followed by coupling.[1]

Recommended Protocol (C-3 Halogenation):

  • Reagent: NIS (N-iodosuccinimide) or NBS.

  • Solvent: Acetonitrile or Water (Green).[1]

  • Time: 15 min at RT.

  • Result: >90% yield of 3-iodo/bromo derivative, which is a perfect handle for Suzuki/Sonogashira coupling [1].[1]

Protocol (Direct C-H Arylation):

  • Catalyst:

    
     (5 mol%).[1]
    
  • Ligand:

    
     or 
    
    
    
    .
  • Base:

    
     (Crucial for proton abstraction).[1]
    
  • Solvent: DMF/DMSO.

Module 4: Purification & Solubility

Core Issue: Pyrazolopyridines are notorious for "oiling out" or being insoluble in everything but DMSO.

Troubleshooting Checklist:

  • The "Oiling Out" Phenomenon:

    • Cause: Product is slightly soluble in the hot solvent but phase separates as an oil upon cooling before crystallizing.

    • Fix: Use a Binary Solvent System .[2] Dissolve in minimal hot DMSO or DMF, then add Water or Ethanol dropwise until turbidity persists.[1] Reheat to clear, then cool very slowly (wrap flask in foil/cotton).

  • Green Purification:

    • Syntheses performed in water often result in the product precipitating out as a solid. Simply filter and wash with cold ethanol. This avoids column chromatography entirely [4, 5].

References

  • Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii). RSC Advances/PMC. Link

  • Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation. Organic Letters. Link

  • Synthesis of pyrazolo[1,5-a]pyridines (Organic Chemistry Portal). Synlett/Synthesis. Link

  • Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. SynOpen. Link[1]

  • A green and convenient protocol for the synthesis of novel pyrazolopyranopyrimidines. SciSpace. Link

  • Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. BenchChem Technical Guides. Link

  • Selective C–H activation of pyridine via Ni–Al. Nature/ResearchGate. Link

  • Pyrazolo[1,5-a]pyridine antiherpetics: effects of the C3 substituent. Bioorganic & Medicinal Chemistry Letters. Link

  • Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives. ACS Omega. Link

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Link[1]

  • Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines. BenchChem. Link

  • Troubleshooting low yield in Friedländer synthesis of quinolines. BenchChem. Link

Sources

Optimization

Technical Support Center: Troubleshooting Low Yield in Pyrazolopyridine Synthesis

Welcome to the technical support center for pyrazolopyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving optimal yields f...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyrazolopyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving optimal yields for this critical heterocyclic scaffold. Pyrazolopyridines are a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] However, their synthesis can be fraught with challenges, from incomplete reactions to complex purification hurdles.

This document provides a structured, in-depth troubleshooting guide in a question-and-answer format. It moves beyond a simple checklist to explain the underlying chemical principles, empowering you to diagnose and solve issues effectively.

Initial Troubleshooting Workflow

When confronted with a low yield, a systematic approach is more effective than random parameter changes.[4] The following workflow provides a logical sequence for diagnosing the root cause of the issue.

TroubleshootingWorkflow Start Low Yield Observed TLC_Analysis Analyze Crude Reaction by TLC/LC-MS Start->TLC_Analysis Incomplete_Rxn Incomplete Reaction: Significant Starting Material Remains TLC_Analysis->Incomplete_Rxn  High SM spot Complex_Mixture Complex Mixture: Multiple By-products TLC_Analysis->Complex_Mixture  Multiple spots Clean_Low_Yield Clean but Low Yield: Main Product, Low Recovery TLC_Analysis->Clean_Low_Yield  Mainly product spot Reagent_Check Verify Reagent Purity & Stoichiometry Incomplete_Rxn->Reagent_Check Potential Cause Conditions_Check Assess Reaction Conditions (Temp, Time) Incomplete_Rxn->Conditions_Check Potential Cause Catalyst_Check Investigate Catalyst Activity/Deactivation Incomplete_Rxn->Catalyst_Check Potential Cause Side_Reactions Identify Common Side Reactions Complex_Mixture->Side_Reactions Potential Cause Temp_Control Optimize Temperature & Addition Rate Complex_Mixture->Temp_Control Potential Cause Atmosphere_Control Ensure Inert Atmosphere Complex_Mixture->Atmosphere_Control Potential Cause Workup_Loss Review Work-up & Extraction Protocol Clean_Low_Yield->Workup_Loss Potential Cause Purification_Loss Optimize Purification (Chromatography, Recrystallization) Clean_Low_Yield->Purification_Loss Potential Cause Product_Stability Check Product Stability Under Reaction/Work-up Conditions Clean_Low_Yield->Product_Stability Potential Cause

Caption: Initial diagnostic workflow for troubleshooting low reaction yields.

Troubleshooting Guide & FAQs

This section is divided into categories addressing the most common sources of low yield in pyrazolopyridine synthesis.

Category 1: Reagents, Solvents, and Starting Materials

The quality and handling of your inputs are the foundation of a successful synthesis. Impurities or improper handling can halt a reaction before it even truly begins.[4][5]

Q1: My reaction stalls with significant starting material remaining. How do I confirm my reagents are not the problem?

A: This is a classic symptom of a limiting reagent being impure, degraded, or simply incorrect.

  • Expert Insight: Don't assume the label on the bottle is correct, especially for reactive intermediates like hydrazines or sensitive aldehydes. These can degrade over time.[6]

  • Causality: Impurities can act as catalyst poisons or participate in competing side reactions, consuming other reagents. For example, excess water in a reaction requiring a strong base will quench the base, preventing the desired reaction from proceeding.[4][7]

  • Troubleshooting Steps:

    • Verify Purity: Re-analyze your starting materials using techniques like NMR, GC-MS, or melting point analysis to confirm their identity and purity.[6]

    • Use Fresh Reagents: If possible, repeat the reaction with freshly opened or newly purchased reagents.

    • Perform Stoichiometric Checks: Carefully recalibrate your balance and re-calculate the molar equivalents. A simple calculation error is a frequent and overlooked cause of failure.[5]

Q2: I suspect my solvent is "wet" or my base is not active. What are the best practices?

A: Many pyrazolopyridine syntheses, particularly those involving condensations or the use of strong bases, are highly sensitive to moisture.[4]

  • Expert Insight: The term "anhydrous" on a solvent bottle is a promise, not a guarantee, especially after the bottle has been opened.

  • Causality: Water can hydrolyze starting materials, react with intermediates, or neutralize bases. For example, in a reaction using sodium hydride (NaH), any water present will react to form sodium hydroxide (NaOH) and hydrogen gas, consuming the NaH and introducing a different, potentially less effective, base.

  • Best Practices Protocol:

    • Solvent Drying: Use a validated solvent purification system (e.g., passing through activated alumina columns) or freshly distill solvents from an appropriate drying agent (e.g., sodium/benzophenone for THF, calcium hydride for dichloromethane).

    • Handling Anhydrous Reagents: Use oven-dried or flame-dried glassware under an inert atmosphere (Nitrogen or Argon).[4][5] Use proper syringe techniques for transferring anhydrous solvents and liquid reagents.

    • Base Verification: For solid bases like NaH, ensure it is a free-flowing powder. Clumps may indicate deactivation by atmospheric moisture. For liquid bases like triethylamine, consider distillation to remove non-volatile impurities.

Category 2: Reaction Conditions & Catalysis

The interplay of time, temperature, and catalysis dictates the reaction's outcome, steering it towards the desired product or down a path of decomposition and by-products.

Q3: My TLC shows a complex mixture of products. How should I approach optimizing the reaction temperature and time?

A: A complex mixture suggests that side reactions or product decomposition are occurring faster than or concurrent with product formation.[4]

  • Expert Insight: Higher temperatures do not always mean faster, better reactions. For many heterocyclic syntheses, there is an optimal temperature window. Above this, you may be "cooking" your starting materials or product into tar.[8]

  • Causality: The desired reaction and potential side reactions have different activation energies. By modulating the temperature, you can favor the kinetics of the desired pathway. For example, the Bohlmann-Rahtz synthesis often requires high temperatures for the final cyclodehydration step, but this can also promote polymerization if not carefully controlled.[9][10] The use of acid catalysis can often lower this required temperature significantly.[9][11]

  • Optimization Protocol (Small-Scale Screening):

    • Set up an array of small-scale reactions (e.g., 25-50 mg) in parallel.

    • Variable 1 (Temperature): Run the reactions at different temperatures (e.g., Room Temp, 50 °C, 80 °C, Reflux) for a fixed time.

    • Variable 2 (Time): At a fixed, promising temperature, run reactions for different durations (e.g., 1h, 4h, 12h, 24h).

    • Analysis: Monitor each reaction by TLC or LC-MS to find the "sweet spot" that maximizes product formation while minimizing by-products.

Q4: My catalyzed reaction is sluggish or fails completely. How can I determine if the catalyst is the problem?

A: Catalyst deactivation is a common issue, especially in syntheses involving transition metals or Lewis acids.[8][12]

  • Expert Insight: Catalysts can be "poisoned" by impurities in the starting materials or solvents (e.g., sulfur or phosphine compounds for palladium catalysts) or form inactive species under the reaction conditions.[12]

  • Causality: The catalyst's active site can be blocked or altered, preventing it from participating in the catalytic cycle. For instance, some iron catalysts used in C-H activation can form inactive dimers, effectively taking the catalyst out of the reaction.[12] In other cases, strong coordination of a product or by-product to the catalyst can inhibit turnover.

  • Troubleshooting Steps:

    • Increase Catalyst Loading: In a small test reaction, try doubling the catalyst loading. If the reaction rate improves, it suggests the original loading was insufficient or the catalyst has low activity.

    • Use Fresh Catalyst: Run the reaction with a fresh batch of catalyst from a reliable source.

    • Check for Inhibitors: Review your starting materials and solvents for potential catalyst poisons. If a substrate has, for example, a thiol group, it may require protection before a palladium-catalyzed step.

    • Activation: Ensure the catalyst does not require an activation step (e.g., reduction of a pre-catalyst) that may have been missed.

Category 3: Side Reactions & Purification

Even with a successful reaction, isolating the pure pyrazolopyridine can be the greatest challenge, especially when dealing with isomers or hard-to-remove by-products.

Q5: My reaction produces a significant amount of an isomer. How can I improve regioselectivity and purify the final mixture?

A: The formation of isomers is a frequent challenge in pyrazole synthesis due to the two nitrogen atoms in the pyrazole ring.[13][14]

  • Expert Insight: Regioselectivity is often dictated by a combination of steric and electronic factors during the cyclization step. Modifying the reaction conditions or even the synthetic strategy may be necessary.

  • Causality: In a typical synthesis starting from a substituted pyrazole, the initial reaction can occur at either of the two ring nitrogens, leading to two different product scaffolds. The final ratio is determined by the relative stability of the transition states leading to each isomer.[13]

  • Strategies for Control & Purification:

    • Condition Screening: Temperature and solvent polarity can influence the isomer ratio. Test a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., DMF) and polar protic (e.g., ethanol).[9]

    • Directed Synthesis: If possible, use a starting material where one of the nitrogen atoms is blocked (e.g., with a protecting group that can be removed later), forcing the reaction to proceed at the desired position.

    • Purification:

      • Flash Chromatography: This is the most common method. A systematic screen of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) is crucial. If separation is poor on silica, consider alumina or a reverse-phase column.[14]

      • Crystallization: Exploiting differences in solubility can be a highly effective and scalable purification method. Try recrystallizing the isomeric mixture from various solvents. Sometimes, forming a salt (e.g., with HCl or toluenesulfonic acid) can yield a crystalline solid of a single isomer.[15]

Mechanism Start 3-Aminopyrazole 1,3-Dicarbonyl Condensation Condensation (Loss of H2O) Start->Condensation Intermediate Enaminone Intermediate Condensation->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Product Pyrazolo[3,4-b]pyridine Cyclization->Product Desired Pathway (Attack by C4) SideProduct Isomeric By-product (Pyrazolo[1,5-a]pyrimidine) Cyclization->SideProduct Side Reaction (Attack by N1)

Caption: Simplified reaction pathway showing a common point of isomer formation.

Q6: I'm losing most of my product during the work-up or column chromatography. What are some common pitfalls?

A: Product loss during isolation is a frustrating cause of low yield. This can be due to product solubility, instability, or poor chromatographic technique.[5][16]

  • Expert Insight: Pyrazolopyridines, being nitrogenous heterocycles, can be basic. This property can be both a blessing and a curse during purification.

  • Causality:

    • Extraction: If your product is protonated during an acidic work-up, it will become water-soluble and be lost to the aqueous layer. Conversely, in a basic extraction, non-basic impurities can be removed.

    • Chromatography: The slightly acidic nature of standard silica gel can cause basic compounds to streak or bind irreversibly to the column.[14]

  • Improved Purification Protocol:

    • Work-up pH: Carefully control the pH of your aqueous washes. If your product is basic, ensure the aqueous layer is neutral or basic before extracting with an organic solvent.

    • Silica Gel Deactivation: Before running your column, pre-treat (or "slurry") the silica gel with a solvent system containing a small amount of a volatile base, like 0.5-1% triethylamine or ammonia in methanol. This neutralizes the acidic sites and significantly improves the recovery of basic compounds.[17]

    • Dry Loading: Avoid dissolving your crude product in a strong, polar solvent to load it onto the column. This often leads to broad bands and poor separation. Instead, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.[14]

Data-Driven Optimization Table

For challenging syntheses, a systematic approach like a Design of Experiments (DoE) can efficiently identify optimal conditions. The table below illustrates a simplified example for optimizing a catalyzed reaction.

Run Catalyst Loading (mol%) Temperature (°C) Concentration (M) Observed Yield (%) Key By-product (%)
11800.13515 (Isomer A)
25800.16510 (Isomer A)
351000.155 (Decomposition)25 (Tar)
45600.1755 (Isomer A)
55600.5824 (Isomer A)
62.5600.5785 (Isomer A)

From this data, Run 5 identifies the most promising conditions: 5 mol% catalyst, 60°C, and a higher concentration of 0.5 M.

References

  • Benchchem. Troubleshooting guide for the synthesis of heterocyclic compounds.
  • Organic Chemistry Portal. Bohlmann-Rahtz Pyridine Synthesis.
  • Tsay, C., et al. (2020). Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation. PMC.
  • SynArchive. Bohlmann-Rahtz Pyridine Synthesis.
  • Karimi-Jafari, M., et al. (2023). Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-15/Fe3O4). RSC Publishing.
  • J&K Scientific LLC. Bohlmann–Rahtz Pyridine Synthesis.
  • Bagley, M. C., et al. (2007). The Bohlmann-Rahtz Pyridine Synthesis: From Discovery to Applications. Synlett.
  • Wikipedia. Bohlmann–Rahtz pyridine synthesis.
  • ResearchGate. Optimization of reaction conditions for the synthesis of pyrazolopyridinea.
  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield.
  • MDPI. Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines.
  • ResearchGate. Plausible elementary reaction sequence for catalytic pyridine...
  • Reddit. What are some common causes of low reaction yields?
  • ResearchGate. Electronic nature of pyridine and its deactivation via Lewis acid.
  • RSC Publishing. Isomerization of pirazolopyrimidines to pyrazolopyridines by ring-opening/closing reaction in aqueous NaOH.
  • ResearchGate. Optimization of the reaction conditions for the synthesis of pyrazole...
  • Benchchem. Optimizing reaction conditions for pyrazolidine-3,5-dione synthesis.
  • Quora. What could be reason for getting a very low yield in organic chemistry?
  • Benchchem. Pyridine Synthesis Optimization: A Technical Support Center.
  • MDPI. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
  • Benchchem. Technical Support Center: Purification of Methyl Pyrazole Isomers.
  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
  • ResearchGate. How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
  • Chromatography Today. Easy purification of isomers with prepacked glass columns.
  • ACS Publications. Solvent- and Electrolyte-Dependent Highly Selective Electrochemical Transfer Hydrogenation of Pyrazolo[1,5-a]pyrimidines.
  • NIH. Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity.
  • PMC. Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives.
  • ChemInform Abstract: Review on Synthesis and Biological Activity of Pyrazolo[3,4-b]pyridine.
  • Benchchem. Column chromatography conditions for separating pyrazole isomers.
  • PMC. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles.
  • MDPI. Recent Advances in Synthesis and Properties of Pyrazoles.
  • MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
  • ResearchGate. (PDF) Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity.

Sources

Troubleshooting

Technical Support Center: Purification of 1H-Pyrazolo[3,4-b]pyridin-6-amine

Executive Summary & Chemical Context[1][2][3][4][5][6] 1H-Pyrazolo[3,4-b]pyridin-6-amine (often utilized as a scaffold for kinase inhibitors like GSK-3 and TBK1) presents unique purification challenges due to its amphote...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

1H-Pyrazolo[3,4-b]pyridin-6-amine (often utilized as a scaffold for kinase inhibitors like GSK-3


 and TBK1) presents unique purification challenges due to its amphoteric nature and the formation of persistent regioisomers during synthesis.

This guide moves beyond standard protocols, offering a "Diagnostic-First" approach. We address the three most common failure modes:

  • Regioisomer Contamination: Difficulty separating the [3,4-b] isomer from [1,5-a] byproducts or 4-amino isomers.

  • Solubility Issues: The "Oiling Out" phenomenon during recrystallization.

  • Trace Metal/Oxidation: Persistent coloration despite high HPLC purity.

Diagnostic Workflow

Before selecting a purification method, characterize your crude mixture. Use the following logic flow to determine the optimal cleanup strategy.

PurificationLogic Start Crude Reaction Mixture CheckTLC 1. TLC Analysis (10% MeOH in DCM) Start->CheckTLC IsomerCheck Are Regioisomers Present? (Close Rf spots) CheckTLC->IsomerCheck SolubilityCheck Solubility Test (0.1M HCl) IsomerCheck->SolubilityCheck No (Single major spot) Flash Method A: Flash Chromatography (Amine-Functionalized Silica) IsomerCheck->Flash Yes (Rf < 0.1 diff) AcidBase Method B: Acid-Base Swing Extraction SolubilityCheck->AcidBase Soluble in Acid Recryst Method C: Recrystallization (EtOH/H2O or DMF/H2O) SolubilityCheck->Recryst Insoluble/Oils Out

Figure 1: Decision matrix for selecting the purification methodology based on impurity profile.

Method A: Chromatographic Separation of Regioisomers[7]

The Issue: Syntheses involving 3-aminopyrazoles and 1,3-dicarbonyls often yield mixtures of the target 6-amine and the 4-amine isomer, or [1,5-a] fused byproducts. These isomers have very similar polarities.

The Solution: Standard silica is acidic and causes the basic amine moiety to streak (tailing), ruining separation. You must modify the stationary phase surface chemistry.

Optimized Protocol
  • Stationary Phase: Use Amine-functionalized Silica (NH2-Silica) OR standard silica pre-treated with 1% Triethylamine (TEA).

  • Mobile Phase Gradient:

    • Solvent A: Dichloromethane (DCM)

    • Solvent B: Methanol (MeOH) containing 1%

      
       (aq).
      
  • Gradient Table:

Time (min)% Solvent BPurpose
0-50%Elute non-polar impurities (unreacted hydrazines)
5-150%

5%
Elute [1,5-a] regioisomers (usually less polar)
15-255%

10%
Elute Target: 1H-Pyrazolo[3,4-b]pyridin-6-amine
25-3010%

20%
Flush highly polar oligomers

Technical Insight: The addition of ammonium hydroxide suppresses the protonation of the pyridine nitrogen on the silica surface, sharpening the peak shape significantly [1].

Method B: The "Acid-Base Swing" (Chemical Workup)

The Issue: Chromatography is expensive on large scales (>10g). The Solution: Exploit the amphoteric nature of the molecule. The pyridine nitrogen is basic (


), while the pyrazole NH is weakly acidic (

).
Step-by-Step Protocol
  • Dissolution (Acid Phase):

    • Suspend the crude solid in 1M HCl (10 mL per gram of solid).

    • Observation: The target amine will protonate and dissolve. Non-basic impurities (e.g., neutral pyrazoles, tar) will remain suspended.

  • Filtration:

    • Filter the acidic solution through a Celite pad to remove insoluble tars.

    • Critical: Wash the pad with a small amount of 1M HCl, not water, to prevent premature precipitation.

  • Precipitation (Base Phase):

    • Cool the filtrate to 0–5°C in an ice bath.

    • Slowly add 2M NaOH or saturated

      
        dropwise with vigorous stirring.
      
    • Target pH: Adjust to pH 8–9 .

    • Mechanism:[1][2][3][4] As the pH passes the isoelectric point, the free base form precipitates as a solid.

  • Isolation:

    • Filter the precipitate. Wash with cold water followed by a minimal amount of cold diethyl ether to remove surface water and trace non-polar organics.

AcidBase Crude Crude (Solid) Acid Add 1M HCl (Protonation) Crude->Acid Filter Filter (Remove Tars) Acid->Filter Base Add NaOH to pH 9 (Deprotonation) Filter->Base Pure Pure Precipitate Base->Pure

Figure 2: The Acid-Base Swing mechanism utilizes the basicity of the pyridine nitrogen for purification.

Method C: Troubleshooting Recrystallization

The Issue: The product "oils out" (forms a gummy liquid) instead of crystallizing. This happens when the melting point is lower than the boiling point of the solvent mixture, or supersaturation occurs too rapidly.

Solubility Profile:

  • High Solubility: DMSO, DMF, DMAc.

  • Moderate Solubility: Hot Ethanol, Hot Methanol.

  • Insoluble: Water, Hexanes, Diethyl Ether.

Anti-Solvent Protocol (DMF/Water System)

This method is preferred for high-purity requirements (>99%).

  • Dissolve: Dissolve 1g of crude product in the minimum amount of hot DMF (approx. 80°C).

    • Note: Do not boil DMF (degradation risk).

  • Filter: Hot filter if any solid particles remain (charcoal treatment can be done here).

  • Nucleation: Allow the solution to cool to room temperature.

  • Anti-Solvent Addition:

    • Add Water dropwise until a persistent turbidity (cloudiness) appears.

    • Stop immediately.

  • Crystallization: Let the mixture stand undisturbed for 4-12 hours. The slow polarity shift forces the hydrophobic aromatic system to stack into a lattice rather than oiling out.

  • Wash: Filter and wash with 10% DMF in Water, then pure Water.

Frequently Asked Questions (FAQ)

Q1: My product is yellow/brown, but NMR shows it's pure. Why? A: This is likely due to trace oxidation of the amine group or trapped metal catalysts (Cu/Pd) if cross-coupling was used.

  • Fix: Dissolve in MeOH, add Activated Charcoal (10 wt%), reflux for 30 mins, and filter hot through Celite. If metal coupling was used, use a metal scavenger resin (e.g., SiliaMetS® Thiol).

Q2: Can I use HPLC to separate the 1H and 2H tautomers? A: Generally, no. In solution, the 1H- and 2H- forms are in rapid equilibrium, with the 1H-form being thermodynamically favored by ~9 kcal/mol [2]. You will typically see a single peak representing the weighted average, unless the solvent is extremely non-polar and dry.

Q3: How do I store the purified amine? A: Aminopyridines are prone to N-oxidation over time. Store under an inert atmosphere (Argon/Nitrogen) at -20°C, protected from light.

References

  • Regioselective Synthesis and Separation

    • Title: Preparation, separation and characteriz
    • Source: Universit
    • URL:[Link]

  • Tautomerism and Stability

    • Title: 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.[1][2][5][6][7]

    • Source:Molecules (MDPI), 2022.
    • URL:[Link]

  • Synthesis and Side Products

    • Title: Synthesis of 1H-Pyrazolo[3,4-b]pyridine analogues.[8][1][9][10][2][5][6]

    • Source: Tetrahedron / ScienceDirect.
    • URL:[Link]

  • Physical Properties & Safety

    • Title: 1H-Pyrazolo[3,4-b]pyridin-3-amine Compound Summary.
    • Source: PubChem.[8][11]

    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: Pyrazolopyridine Scaffolds in Kinase Inhibition

Executive Summary: The "Privileged" Scaffold In the landscape of ATP-competitive kinase inhibitors, the pyrazolopyridine scaffold has emerged as a superior alternative to the classical indazole or quinoline cores. Its "p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Scaffold

In the landscape of ATP-competitive kinase inhibitors, the pyrazolopyridine scaffold has emerged as a superior alternative to the classical indazole or quinoline cores. Its "privileged" status stems from a unique electronic profile that allows for precise tuning of hydrogen bond donor/acceptor motifs within the hinge region of the kinase ATP-binding pocket.

This guide objectively compares the efficacy of 1H-pyrazolo[3,4-b]pyridine derivatives against alternative isomers (such as pyrazolo[1,5-a]pyridine) and standard reference inhibitors. We focus on their application in targeting TBK1 (TANK-binding kinase 1) and c-Met , providing experimental evidence that validates their superior selectivity profiles and nanomolar potency.

Structural Activity Relationship (SAR) Analysis

Scaffold Geometry: [3,4-b] vs. [1,5-a]

The efficacy of a kinase inhibitor is often dictated by its ability to satisfy the hydrogen bonding requirements of the kinase "hinge" region.

  • 1H-Pyrazolo[3,4-b]pyridine: This isomer presents a "linear" fused system where the pyridine nitrogen and the pyrazole NH are optimally positioned to form a bidentate hydrogen bond network with hinge residues (e.g., Glu87 and Cys89 in TBK1). This mimics the adenine ring of ATP.

  • Pyrazolo[1,5-a]pyridine: Lacking the NH donor in the 5-membered ring (due to the bridgehead nitrogen), this scaffold often adopts a different binding mode, frequently inducing a "U-shaped" conformation to access the hydrophobic back pocket. While effective (e.g., Selpercatinib), it offers different vector opportunities for R-group substitution compared to the [3,4-b] system.

Critical Design Elements for Potency

Experimental data suggests that the [3,4-b] isomer offers superior modifiability for Type I inhibitors.

  • C3 Position: Ideal for introducing aromatic rings that occupy the hydrophobic gatekeeper region.

  • N1 Position: Tolerates solubilizing groups (e.g., morpholine/piperazine tails) that extend into the solvent front, improving PK properties without disrupting hinge binding.

Case Study: TBK1 Inhibition

Target: TANK-binding kinase 1 (TBK1), a central node in innate immunity and autophagy.[1] Challenge: Achieving selectivity over the closely related IKK


.
Comparative Efficacy Data

The following table summarizes the inhibitory potency of a novel pyrazolo[3,4-b]pyridine derivative (Compound 15y ) against industry standards BX795 and MRT67307.

CompoundScaffold TypeTBK1 IC

(nM)
IKK

IC

(nM)
Selectivity Ratio (TBK1/IKK

)
Compound 15y Pyrazolo[3,4-b]pyridine0.2 5.6~28x
BX795 Aminopyrimidine7.128.7~4x
MRT67307 Benzimidazole19.0160.0~8.4x
BAY-985 Pyrimidine2.02.01x (Equipotent)

Analysis: Compound 15y demonstrates a 35-fold improvement in potency over the standard BX795. The mechanistic driver for this efficacy is the formation of a specific salt bridge between the protonated nitrogen of the inhibitor's side chain and Asp157 in the TBK1 active site—an interaction facilitated by the rigid geometry of the pyrazolo[3,4-b]pyridine core.

Visualization: TBK1 Signaling Pathway

To understand the downstream impact of this inhibition, we visualize the TBK1-IRF3 axis.

TBK1_Signaling STING STING / MAVS (Upstream Sensors) TBK1 TBK1 (Target Kinase) STING->TBK1 Activates IRF3 IRF3 (Transcription Factor) TBK1->IRF3 Phosphorylates Inhibitor Pyrazolo[3,4-b]pyridine (Compound 15y) Inhibitor->TBK1 Inhibits (IC50=0.2nM) pIRF3 p-IRF3 (Phosphorylated) IRF3->pIRF3 Dimerization IFN Type I Interferon (Response) pIRF3->IFN Nuclear Translocation & Transcription

Figure 1: Mechanism of Action.[1][2][3] The pyrazolo[3,4-b]pyridine inhibitor blocks TBK1-mediated phosphorylation of IRF3, preventing the Type I Interferon response.

Experimental Protocols

To replicate these findings or evaluate new derivatives, strict adherence to the following protocols is required. These protocols are designed to be self-validating with built-in positive and negative controls.

ADP-Glo™ Kinase Assay (In Vitro Potency)

Rationale: This bioluminescent assay measures ADP formation, directly correlating to kinase activity. It is less prone to interference from fluorescent compounds than FRET-based assays.

Materials:

  • Recombinant TBK1 (0.5 ng/µL final)

  • Substrate: IRF3 peptide or Casein

  • ATP (Ultra-pure, 10 µM)

  • Assay Buffer: 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.

Workflow:

  • Compound Prep: Prepare 3-fold serial dilutions of pyrazolopyridine derivatives in 100% DMSO. Transfer 50 nL to a 384-well white plate (low volume).

  • Enzyme Addition: Add 2 µL of TBK1 enzyme solution. Incubate for 10 min at RT (allows compound-enzyme pre-equilibration).

  • Reaction Start: Add 3 µL of Substrate/ATP mix. Spin down plate (1000 rpm, 1 min).

  • Incubation: Incubate at 25°C for 60 minutes.

  • ADP-Glo Reagent: Add 5 µL of ADP-Glo Reagent (stops reaction, depletes remaining ATP). Incubate 40 min.

  • Detection: Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Read: Measure luminescence on a multimode plate reader (e.g., EnVision).

Validation Criteria:

  • Z'-Factor: Must be > 0.5.

  • Control: BX795 must yield an IC50 within 5-10 nM.

Chemical Synthesis Workflow (General [3,4-b] Core)

The following diagram outlines the modular synthesis strategy used to generate the diverse library of derivatives discussed.

Synthesis_Workflow Start 5-Aminopyrazole (Starting Material) Cyclization Cyclocondensation (Acid/Base Cat.) Start->Cyclization Reagent 1,3-Dicarbonyl (or equivalent) Reagent->Cyclization Core Pyrazolo[3,4-b]pyridine Core Formed Cyclization->Core Ring Fusion Funct Late-Stage Functionalization (Suzuki/Buchwald) Core->Funct C4/C6 Modification Final Final Inhibitor (e.g., Cmpd 15y) Funct->Final

Figure 2: Modular synthesis of the pyrazolo[3,4-b]pyridine scaffold allows for rapid SAR exploration at the C4 and C6 positions.

Conclusion

The pyrazolo[3,4-b]pyridine scaffold represents a highly optimized template for kinase inhibition, particularly where high selectivity is required (e.g., TBK1 over IKK


). The structural rigidity and favorable hydrogen-bonding geometry allow for sub-nanomolar potency (IC50 < 1 nM) that outperforms traditional aminopyrimidine or benzimidazole scaffolds.

Researchers are advised to utilize the ADP-Glo protocol for primary screening due to its high sensitivity for low-activity kinases and to prioritize the [3,4-b] isomer when designing Type I ATP-competitive inhibitors.

References

  • Li, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Nagaraju, P., et al. (2022). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Advances.

  • Wu, P., et al. (2022). Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors.[2] ACS Medicinal Chemistry Letters.[2] [2]

  • Gouda, M.A., et al. (2023). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. RSC Advances.

  • BenchChem Protocols. Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors.

Sources

Comparative

A Comparative Guide to the Kinase Selectivity of 1H-Pyrazolo[3,4-b]pyridine Derivatives

In the landscape of drug discovery, particularly in oncology and immunology, protein kinases have emerged as pivotal targets. The human kinome comprises over 500 kinases, many of which are structurally similar, especiall...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery, particularly in oncology and immunology, protein kinases have emerged as pivotal targets. The human kinome comprises over 500 kinases, many of which are structurally similar, especially within the ATP-binding pocket. Consequently, a significant challenge in the development of kinase inhibitors is achieving selectivity. Poor selectivity can lead to off-target effects and associated toxicities, derailing an otherwise promising therapeutic candidate. The 1H-pyrazolo[3,4-b]pyridine scaffold has been identified as a "privileged" structure in medicinal chemistry, serving as the foundation for numerous potent kinase inhibitors.[1][2] This guide provides an in-depth comparison of the kinase selectivity of a representative 1H-pyrazolo[3,4-b]pyridine derivative, contextualizing its performance against a known multi-kinase inhibitor and elucidating the experimental methodologies used to determine its profile.

The Imperative of Selectivity in Kinase Inhibition

The development of small molecule kinase inhibitors often begins with identifying a compound that potently inhibits the target kinase. However, potency alone is not a sufficient criterion for a successful drug. The inhibitor must also be selective, meaning it should inhibit the intended target with significantly greater potency than other kinases. Broad-spectrum kinase inhibition can be therapeutically beneficial in some contexts, but it often comes at the cost of increased side effects.[3] Therefore, comprehensive kinase panel screening is a critical step in the preclinical development of any new kinase inhibitor.[3][4] This process involves testing the compound against a large and diverse panel of kinases to map its selectivity profile.

This guide will focus on a potent TANK-binding kinase 1 (TBK1) inhibitor, a 1H-pyrazolo[3,4-b]pyridine derivative designated as compound 15y , as a case study.[5][6] TBK1 is a key regulator of innate immune signaling pathways, making it an attractive target for the treatment of autoimmune diseases and certain cancers.[5][6] We will compare the selectivity of 15y to that of BX795 , an established, albeit less selective, inhibitor of TBK1 and other kinases.[5]

Comparative Kinase Selectivity Profile

To objectively assess the selectivity of compound 15y , its inhibitory activity was evaluated against a panel of 31 kinases at a concentration of 1 µM. The results are presented below in comparison to BX795, a known multi-targeted kinase inhibitor.[5]

Kinase TargetCompound 15y (% Inhibition @ 1µM)BX795 (% Inhibition @ 1µM)
TBK1 99.8 99.6
IKKε91.192.8
CLK183.2Not Tested
CLK480.5Not Tested
DYRK1B79.4Not Tested
STK1078.8Not Tested
SLK75.3Not Tested
MYO3A72.972.9
MYO3B68.4Not Tested
MINK167.9Not Tested
DYRK1A65.2Not Tested
PLK463.7Not Tested
HIPK260.143.1
AURKB58.6Not Tested
PIM155.4Not Tested
PIM252.3Not Tested
PIM351.9Not Tested
GSK3β48.336.8
ROCK145.1Not Tested
ROCK242.7Not Tested
MST237.737.7
CDK2/CycA35.2Not Tested
LOK33.1Not Tested
PKACA29.629.6
JNK124.4Not Tested
p38α14.114.1
IKKβ3.6<0
PDPK1 (PDK1)<072.9
IKKα<0<0
MAPK1 (ERK2)<0<0
MET<0Not Tested

Data sourced from a study on 1H-pyrazolo[3,4-b]pyridine derivatives as TBK1 inhibitors.[5]

Interpretation of Selectivity Data

The data clearly demonstrates that while both compounds are highly potent inhibitors of TBK1, compound 15y exhibits a more defined selectivity profile. Notably, BX795 shows significant inhibition of PDPK1 (PDK1), a kinase that is largely unaffected by compound 15y .[5] This distinction is crucial, as off-target inhibition of kinases like PDPK1 can lead to unintended biological consequences. The improved selectivity of 15y can be attributed to specific structural modifications on the 1H-pyrazolo[3,4-b]pyridine core, highlighting the tunability of this scaffold for achieving target specificity.[5] Other derivatives of the 1H-pyrazolo[3,4-b]pyridine scaffold have also shown high selectivity for other kinases, such as anaplastic lymphoma kinase (ALK).[7][8]

Experimental Methodologies for Kinase Profiling

The determination of a compound's kinase selectivity profile relies on robust and reproducible in vitro kinase assays. A variety of platforms are available, each with its own advantages and limitations.[3][9] The data presented above for compound 15y was generated using the Z'-LYTE™ and Adapta™ kinase activity assays, with a subset of kinases profiled using the LanthaScreen™ Eu Kinase Binding Assay.[5]

General Workflow for Kinase Selectivity Screening

The process of kinase panel screening follows a standardized workflow to ensure data quality and comparability across different compounds and screening campaigns.

G compound Compound Preparation (Serial Dilution in DMSO) assay_plate Assay Plate Preparation (Dispense Compound) compound->assay_plate incubation Kinase Reaction (Incubation at RT) assay_plate->incubation reagent_prep Reagent Preparation (Kinase, Substrate, ATP) reagent_prep->assay_plate detection Detection (Addition of Detection Reagent) incubation->detection readout Signal Readout (e.g., Luminescence, Fluorescence) detection->readout analysis Data Analysis (% Inhibition, IC50 Calculation) readout->analysis

Caption: General workflow for in vitro kinase panel screening.

Detailed Protocol: Z'-LYTE™ FRET-based Kinase Assay

This protocol is a representative example for determining kinase inhibition and is based on the methodology used for the primary evaluation of compound 15y .[5] This assay utilizes Fluorescence Resonance Energy Transfer (FRET) between two fluorophores on a synthetic peptide substrate.

Principle: In the absence of kinase activity, the substrate peptide remains unphosphorylated. A "development" reagent containing a protease that specifically cleaves the unphosphorylated peptide is added. This cleavage separates the FRET donor from the acceptor, disrupting FRET and resulting in a high donor emission signal. When the kinase is active, it phosphorylates the substrate. This phosphorylation protects the peptide from cleavage by the protease, keeping the donor and acceptor in proximity and maintaining a high FRET signal (low donor emission). The ratio of donor to acceptor emission is used to calculate the extent of phosphorylation, and thus, kinase activity.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compound (e.g., 1H-Pyrazolo[3,4-b]pyridin-6-amine derivative) in DMSO.

  • Assay Plate Preparation: Dispense a small volume (e.g., 100 nL) of the diluted compound into the wells of a low-volume 384-well plate. Include positive (no inhibitor) and negative (no kinase) controls.

  • Kinase Reaction:

    • Prepare a solution containing the specific kinase (e.g., TBK1), a FRET-labeled peptide substrate, and ATP in a suitable kinase reaction buffer.[5]

    • Add this kinase/substrate/ATP mixture to the wells of the assay plate containing the test compound.

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Development Reaction:

    • Add the Z'-LYTE™ development reagent to each well.

    • Incubate at room temperature for 60 minutes to allow for proteolytic cleavage of the unphosphorylated substrate.

  • Signal Readout:

    • Read the plate on a fluorescence plate reader capable of measuring FRET, collecting emission data for both the donor (e.g., Coumarin) and acceptor (e.g., Fluorescein).

  • Data Analysis:

    • Calculate the emission ratio and use it to determine the percent phosphorylation.

    • The percent inhibition is then calculated relative to the positive control (DMSO only).

    • For dose-response curves, plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Alternative Assay Formats
  • Radiometric Assays: Considered the "gold standard," these assays use radioactively labeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) and measure the direct incorporation of the radiolabel into the substrate.[3][10] They are highly sensitive and not prone to interference from compound fluorescence, but require specialized handling and disposal of radioactive materials.

  • Luminescence-based ADP Detection: Assays like ADP-Glo™ measure kinase activity by quantifying the amount of ADP produced during the kinase reaction.[11] The amount of ADP is proportional to kinase activity and is detected via a coupled enzyme reaction that generates a luminescent signal. This method is highly sensitive and amenable to high-throughput screening.

Biological Context: The TBK1 Signaling Pathway

Understanding the biological role of the target kinase is essential for interpreting the potential therapeutic effects and liabilities of an inhibitor. As compound 15y is a potent TBK1 inhibitor, its effects are primarily mediated through the modulation of the TBK1 signaling pathway, a central component of the innate immune response.

G cluster_0 Simplified TBK1 Signaling Pathway PAMPs PAMPs / DAMPs (e.g., viral RNA) Receptors Pattern Recognition Receptors (e.g., RIG-I, cGAS) PAMPs->Receptors Adaptors Adaptor Proteins (e.g., MAVS, STING) Receptors->Adaptors TBK1 TBK1 Adaptors->TBK1 IRF3 IRF3 TBK1->IRF3 Phosphorylation IRF3_dimer IRF3 Dimerization & Nuclear Translocation IRF3->IRF3_dimer IFN Type I Interferon (IFN) Gene Transcription IRF3_dimer->IFN Compound 1H-Pyrazolo[3,4-b]pyridine (e.g., Compound 15y) Compound->TBK1 Inhibition

Caption: Simplified overview of the TBK1 signaling pathway.

Upon recognition of pathogen- or damage-associated molecular patterns (PAMPs/DAMPs), upstream receptors activate TBK1.[5] Activated TBK1 then phosphorylates the transcription factor IRF3, leading to its dimerization, nuclear translocation, and the subsequent transcription of type I interferons and other inflammatory cytokines.[6] By selectively inhibiting TBK1, compounds based on the 1H-pyrazolo[3,4-b]pyridine scaffold can effectively block this pro-inflammatory cascade.

Conclusion

The 1H-pyrazolo[3,4-b]pyridine scaffold represents a versatile and highly adaptable platform for the design of potent and, crucially, selective kinase inhibitors. As demonstrated by the comparative analysis of compound 15y and BX795, thoughtful chemical modifications to this core structure can yield compounds with significantly improved selectivity profiles, thereby reducing the potential for off-target effects. The robust methodologies of in vitro kinase panel screening are indispensable tools in this optimization process, providing the critical data needed to guide structure-activity relationship studies and select the most promising candidates for further development. For researchers in drug discovery, a deep understanding of both the chemical scaffolds and the bioassay technologies is paramount to successfully navigating the complex challenge of developing safe and effective kinase-targeted therapies.

References

  • BenchChem. (n.d.). An In-Depth Technical Guide to In Vitro Kinase Assays: Principles and Protocols.
  • BenchChem. (n.d.). Application Notes and Protocols for In Vitro Kinase Assay with KN-93 Hydrochloride.
  • Zhang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1411-1425. Retrieved from [Link]

  • Vigil, D. (2017). Assaying Protein Kinase Activity with Radiolabeled ATP. Journal of Visualized Experiments, (123), 55631. Retrieved from [Link]

  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint. Retrieved from [Link]

  • Martens, S., et al. (2024). In vitro kinase assay. protocols.io. Retrieved from [Link]

  • Lee, H., et al. (2019). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1426-1438. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]

  • Conde, S., et al. (2009). Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(16), 4566-4569. Retrieved from [Link]

  • Norman, M. H., et al. (2003). 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases: highly potent 2,6-Difluorophenacyl analogues. Bioorganic & Medicinal Chemistry Letters, 13(14), 2405-2408. Retrieved from [Link]

  • Lee, H., et al. (2019). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1426-1438. Retrieved from [Link]

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Retrieved from [Link]

  • Johansen, M., et al. (2014). A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination. PLoS ONE, 9(6), e98800. Retrieved from [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 1H-Pyrazolo[3,4-b]pyridin-6-amine. Retrieved from [Link]

  • Academia.edu. (n.d.). Synthesis and biological evaluation of 3,6-diamino-1 H-pyrazolo[3,4- b]pyridine derivatives as protein kinase inhibitors. Retrieved from [Link]

  • Scientific Reports. (2025). Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy. Retrieved from [Link]

  • Taylor & Francis Online. (2019). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Retrieved from [Link]

  • PubMed. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Retrieved from [Link]

  • ResearchGate. (n.d.). 4,6-Diaryl pyrazolo[3,4-b]pyridin-3-amines compounds as MNK inhibitors. Retrieved from [Link]

  • MDPI. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]

  • MDPI. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Retrieved from [Link]

  • Taylor & Francis Online. (2026). Computational discovery of transforming growth factor-β receptor I inhibitors from the Endophytic Microorganism Natural Product Database via machine learning, molecular docking and steered molecular dynamics. Retrieved from [Link]

Sources

Validation

Confirming target engagement of 1H-Pyrazolo[3,4-B]pyridin-6-amine in cells

Comparison Guide: Confirming Target Engagement of 1H-Pyrazolo[3,4-B]pyridin-6-amine in Cells Executive Summary: The Scaffold & The Challenge 1H-Pyrazolo[3,4-B]pyridin-6-amine is not merely a single drug; it is a privileg...

Author: BenchChem Technical Support Team. Date: February 2026

Comparison Guide: Confirming Target Engagement of 1H-Pyrazolo[3,4-B]pyridin-6-amine in Cells

Executive Summary: The Scaffold & The Challenge

1H-Pyrazolo[3,4-B]pyridin-6-amine is not merely a single drug; it is a privileged chemotype and scaffold used extensively to design potent inhibitors for Glycogen Synthase Kinase-3 (GSK-3) , Cyclin-Dependent Kinases (CDKs) , and TBK1 . Its structural resemblance to the adenine moiety of ATP allows it to anchor effectively into the ATP-binding pocket of these kinases.

Confirming target engagement (TE) for this scaffold is critical because its "privileged" nature implies a high risk of polypharmacology (off-target binding). A 6-amine substituted pyrazolo-pyridine designed for GSK-3 might inadvertently inhibit CDK1 or DYRK1A due to active site homology.

This guide outlines the definitive protocols to validate cellular TE, comparing the performance of 1H-Pyrazolo[3,4-B]pyridin-6-amine derivatives against industry-standard alternatives.

Comparative Analysis: Performance vs. Alternatives

When validating this scaffold, you must benchmark it against established reference inhibitors. The table below contrasts the 1H-Pyrazolo[3,4-B]pyridin-6-amine class with standard alternatives for its two primary targets: GSK-3


 and CDK2.
Feature1H-Pyrazolo[3,4-B]pyridin-6-amine (Test Class) Alternative A: CHIR99021 (GSK-3 Std) Alternative B: Palbociclib (CDK Std)
Primary Target GSK-3

/ TBK1 / CDK
(Substituent dependent)
GSK-3

/

(Highly Selective)
CDK4/6 (Highly Selective)
Binding Mode ATP-Competitive (Type I); H-bonds via N1/N7ATP-Competitive (Type I)ATP-Competitive (Type I)
Cellular Potency (IC50) Low nM to

M
(Tunable)
~10 nM ~10-15 nM
Off-Target Risk High (DYRK1A, CLK1, CK2 cross-reactivity)Low (Rarely hits CDKs)Low (High specificity for CDK4/6)
Solubility Moderate (Improved by 6-amine substitution)HighModerate
TE Validation Method CETSA (Required to prove specificity)Functional Readout (p-GS/

-cat)
Flow Cytometry (G1 Arrest)

Key Insight: Unlike CHIR99021, which is a "blunt hammer" for GSK-3, the 1H-Pyrazolo[3,4-B]pyridin-6-amine scaffold offers tunable selectivity . However, this tunability requires rigorous physical proof of engagement (CETSA) rather than just functional phenotypic observation.

Strategic Target Engagement Protocols

To confirm engagement, we utilize a dual-approach: Physical Binding (CETSA) and Functional Proxies (Phospho-Signaling) .

Protocol A: Cellular Thermal Shift Assay (CETSA)

The Gold Standard for Physical Engagement.

This assay relies on the principle that ligand binding stabilizes a protein, increasing its melting temperature (


).

Experimental Workflow:

  • Cell Preparation:

    • Culture cells (e.g., HEK293 or specific cancer lines like MCF-7) to 70-80% confluence.

    • Treat with 1H-Pyrazolo[3,4-B]pyridin-6-amine (1-10

      
      M) or DMSO control for 1 hour. Note: Use a concentration 5-10x the biochemical IC50.
      
  • Thermal Challenge:

    • Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

    • Aliquot into PCR tubes (50

      
      L/tube).
      
    • Heat individual aliquots to a gradient of temperatures (e.g., 40°C to 67°C) for 3 minutes.

    • Cool immediately at RT for 3 minutes.

  • Lysis & Separation:

    • Add mild lysis buffer (0.4% NP-40, PBS) and perform 3 freeze-thaw cycles (liquid

      
       / 25°C).
      
    • Centrifuge at 20,000 x g for 20 mins at 4°C to pellet precipitated (denatured) proteins.

    • Collect the supernatant (soluble fraction).

  • Detection:

    • Analyze supernatants via Western Blot using antibodies specific for GSK-3

      
        or TBK1 .
      
    • Success Criteria: The Test Compound lane should show band intensity persisting at higher temperatures compared to the DMSO lane (Thermal Shift

      
      C).
      
Protocol B: Functional Phosphorylation Readout

Confirming Downstream Consequence.

If the molecule engages GSK-3


, it should block the phosphorylation of its substrates (e.g., 

-catenin or Glycogen Synthase).
  • Treatment: Treat cells with compound (0.1, 1, 10

    
    M) for 6-24 hours.
    
  • Lysis: Lyse in RIPA buffer + Phosphatase Inhibitors (Na3VO4, NaF).

  • Western Blot Targets:

    • Primary: p-Glycogen Synthase (Ser641) – Expect Decrease.

    • Secondary:

      
      -Catenin (Active/Non-phospho) – Expect Increase (Stabilization).
      
    • Control: Total GSK-3

      
       and GAPDH.
      

Mechanistic Visualization

The following diagram illustrates the GSK-3 signaling node where 1H-Pyrazolo[3,4-B]pyridin-6-amine acts, and the logic of the CETSA validation.

G Compound 1H-Pyrazolo[3,4-B] pyridin-6-amine GSK3 Target: GSK-3u03b2 (Unstable at >48u00b0C) Compound->GSK3  Bind (ATP Pocket) Compound->GSK3  Inhibits Activity GSK3_Bound Stabilized Complex (Stable at >52u00b0C) GSK3->GSK3_Bound  Thermal Stabilization (CETSA Principle) Substrate Glycogen Synthase (Substrate) GSK3->Substrate  Phosphorylates BetaCat u03b2-Catenin GSK3->BetaCat  Phosphorylates pSubstrate p-Glycogen Synthase (Inactive) Substrate->pSubstrate Proteasome Proteasomal Degradation BetaCat->Proteasome  Destabilizes

Figure 1: Mechanism of Action and CETSA Stabilization Logic. The compound binds GSK-3, preventing substrate phosphorylation and thermally stabilizing the kinase.

References

  • Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega, 2026.

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. European Journal of Medicinal Chemistry, 2022.

  • Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy. Molecules, 2025.

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 2022.

  • Meglumine catalyzed one-pot green synthesis of novel 4,7-dihydro-1H-pyrazolo[3,4-b]pyridin-6-amines. Chinese Chemical Letters, 2016.[1][2]

Sources

Comparative

Technical Comparison Guide: Orthogonal Validation of 1H-Pyrazolo[3,4-B]pyridin-6-amine Activity

Executive Summary: The Scaffold Validation Challenge 1H-Pyrazolo[3,4-b]pyridin-6-amine is a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore for a vast array of kinase inhibitors (e.g., tar...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Validation Challenge

1H-Pyrazolo[3,4-b]pyridin-6-amine is a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore for a vast array of kinase inhibitors (e.g., targeting ALK, CDK, GSK-3, and Pim-1). While its planar, nitrogen-rich structure allows for excellent ATP-mimetic properties, this same feature introduces risks of promiscuity, aggregation, and assay interference.

The Scientific Problem: Relying solely on a single biochemical assay (e.g., fluorescence intensity) often yields false positives due to the compound's potential autofluorescence or ability to act as a Pan-Assay Interference Compound (PAINS).

The Solution: This guide outlines a rigorous, orthogonal validation workflow. We compare the industry-standard ADP-Glo™ Kinase Assay (Enzymatic) against Differential Scanning Fluorimetry (DSF) (Biophysical) and Cellular Target Engagement , providing a self-validating system to confirm true pharmacological activity.

Part 1: Comparative Analysis of Validation Methodologies

The following table contrasts the three distinct modalities required to triangulate the true activity of 1H-Pyrazolo[3,4-B]pyridin-6-amine derivatives.

FeaturePrimary Screen: ADP-Glo™ Kinase Assay Orthogonal (Biophysical): Thermal Shift (DSF) Orthogonal (Cellular): NanoBRET™ / Western Blot
Methodology Enzymatic: Measures ADP production via luciferase-coupled luminescence.Thermodynamic: Measures protein melting temperature (

) shifts upon ligand binding.
Phenotypic/Engagement: Measures intracellular binding or downstream phosphorylation.
Readout Luminescence (RLU).Fluorescence (

).
BRET Ratio or Band Density.
Throughput High (384/1536-well).Medium (96/384-well qPCR).Low to Medium.
False Positives Luciferase inhibitors; ATP-depleting contaminants.Aggregators; Fluorescent quenchers.Cell impermeable compounds; Off-target toxicity.
Key Advantage Universal kinase applicability; High sensitivity (

).
Proves physical binding independent of enzymatic turnover.Proves membrane permeability and physiological relevance.
Scaffold Relevance Validates the amine's H-bond interaction with the kinase hinge region.Rules out colloidal aggregation (common with planar aromatics).Confirms the scaffold survives the cellular milieu.

Part 2: Strategic Validation Workflow (Logic Diagram)

The following diagram illustrates the decision matrix for validating the 1H-Pyrazolo[3,4-B]pyridin-6-amine scaffold. It enforces a "Fail Fast" methodology.

ValidationWorkflow Start Hit Identification (1H-Pyrazolo[3,4-B]pyridin-6-amine) Primary Primary Assay: ADP-Glo (Biochemical) Start->Primary Decision1 IC50 < 10 µM? Primary->Decision1 Counter Counter Screen: Luciferase Inhibition Check Decision1->Counter Yes Discard DISCARD (False Positive/Artifact) Decision1->Discard No Biophysical Orthogonal 1 (Biophysical): Thermal Shift (DSF) Counter->Biophysical Clean Counter->Discard Inhibits Luciferase Decision2 Tm Shift > 2°C? Biophysical->Decision2 Cellular Orthogonal 2 (Cellular): Target Phosphorylation (Western) Decision2->Cellular Confirmed Binding Decision2->Discard No Binding Valid VALIDATED LEAD Cellular->Valid Activity Confirmed

Caption: A "Fail Fast" workflow designed to filter out luciferase inhibitors and non-binding aggregators before expensive cellular testing.

Part 3: Detailed Experimental Protocols

Protocol A: Primary Biochemical Screen (ADP-Glo™)

Objective: Quantify the inhibitory potency (


) of the scaffold against a specific kinase (e.g., CDK2 or GSK-3β), utilizing the amine's ability to compete with ATP.

Mechanistic Insight: The 6-amine group typically functions as a hydrogen bond donor to the kinase hinge region (e.g., Glu81 in CDK2). This assay measures the reduction in ADP production, directly correlating to hinge-binding efficacy.

Reagents:

  • Kinase: Recombinant human kinase (e.g., CDK2/CyclinE1).

  • Substrate: Histone H1 peptide or generic myelin basic protein (MBP).

  • ATP: Ultra-pure (concentration set to

    
     of the kinase).
    
  • Detection: Promega ADP-Glo™ Reagent.

Step-by-Step Workflow:

  • Compound Preparation: Dilute 1H-Pyrazolo[3,4-B]pyridin-6-amine in 100% DMSO to 100x final concentration. Perform a 10-point serial dilution (1:3).

  • Kinase Reaction Assembly (384-well plate):

    • Add 2 µL of Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Add 50 nL of compound (using acoustic dispenser or pin tool).

    • Incubate 10 min at RT (allows compound to equilibrate with the active site).

    • Add 2 µL of ATP/Substrate mix (

      
      ).
      
  • Enzymatic Reaction: Incubate at RT for 60 minutes.

  • ADP Depletion: Add 4 µL of ADP-Glo™ Reagent. Incubate 40 min (consumes unreacted ATP).

  • Detection: Add 8 µL of Kinase Detection Reagent (converts ADP

    
     ATP 
    
    
    
    Luciferase signal). Incubate 30 min.
  • Data Analysis: Measure luminescence. Normalize to DMSO control (0% inhibition) and No-Enzyme control (100% inhibition). Fit to a 4-parameter logistic equation.

Critical Control: Run a "Compound + ADP-Glo Reagent" (no kinase) well. If the compound quenches this signal, it is a luciferase inhibitor (False Positive).

Protocol B: Orthogonal Biophysical Assay (Thermal Shift / DSF)

Objective: Confirm that the inhibition observed in Protocol A is due to physical binding and stabilization of the kinase domain, not colloidal aggregation.

Mechanistic Insight: Pyrazolo[3,4-b]pyridines are rigid, planar molecules. Upon binding to the ATP pocket, they significantly increase the thermal stability (


) of the protein by "locking" the lobes together.

Reagents:

  • Protein: Purified Kinase domain (>90% purity).

  • Dye: SYPRO Orange (5000x stock).

  • Instrument: qPCR machine (e.g., Roche LightCycler or Bio-Rad CFX).

Step-by-Step Workflow:

  • Mix Preparation: Prepare a master mix in kinase buffer:

    • Kinase final conc: 2–5 µM.

    • SYPRO Orange final conc: 5x.

  • Plate Setup:

    • Add 19 µL of Master Mix to a 96-well qPCR plate.

    • Add 1 µL of 1H-Pyrazolo[3,4-B]pyridin-6-amine (Final conc: 10–50 µM).

    • Include DMSO only (Reference) and a known binder (Positive Control, e.g., Staurosporine).

  • Thermal Ramp: Program the qPCR machine:

    • Equilibrate at 25°C for 2 min.

    • Ramp from 25°C to 95°C at a rate of 0.5°C/min (or 0.05°C/sec).

    • Read Fluorescence (Ex 470nm / Em 570nm) continuously.

  • Analysis:

    • Calculate the derivative of fluorescence

      
      .
      
    • The peak of the derivative curve is the Melting Temperature (

      
      ).
      
    • Validation Criteria: A positive shift (

      
      ) confirms specific binding.
      

Part 4: Molecular Mechanism of Action

Understanding how the molecule works is crucial for interpreting assay data. The diagram below depicts the ATP-competitive binding mode typical of this scaffold.

Mechanism ATP_Pocket Kinase ATP Pocket (Hinge Region) Interaction H-Bond Formation (Donor/Acceptor) ATP_Pocket->Interaction Stabilizes Scaffold 1H-Pyrazolo[3,4-B]pyridin-6-amine (Scaffold) Scaffold->ATP_Pocket Competes with ATP Scaffold->Interaction N1 & N7 Interaction Inhibition Blockade of Phosphotransfer (Substrate not phosphorylated) Interaction->Inhibition Result

Caption: The scaffold acts as a Type I Kinase Inhibitor, occupying the adenine binding pocket and preventing ATP hydrolysis.

References

  • Vertex AI Search. (2025). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. NIH.

  • Vertex AI Search. (2025). Structure-activity studies of 1H-pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases. NIH.

  • BellBrook Labs. (2026). Protocol Recommendations for Performing a Kinase Inhibition Assay. BellBrook Labs.

  • MDPI. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI.

  • RSC Publishing. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC.[1]

Sources

Validation

Reproducibility &amp; Comparison Guide: 1H-Pyrazolo[3,4-B]pyridin-6-amine

Executive Summary: The Scaffold Precision Challenge 1H-Pyrazolo[3,4-B]pyridin-6-amine (CAS: 23612-46-6) is a privileged scaffold in kinase inhibitor discovery, serving as a bioisostere to the adenine ring of ATP. While i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Precision Challenge

1H-Pyrazolo[3,4-B]pyridin-6-amine (CAS: 23612-46-6) is a privileged scaffold in kinase inhibitor discovery, serving as a bioisostere to the adenine ring of ATP. While it offers distinct selectivity advantages over the more common pyrazolo[3,4-d]pyrimidine (an adenine isomer), its reproducibility is frequently compromised by two critical factors: prototropic tautomerism and N-alkylation regioselectivity .

This guide provides a standardized framework to ensure experimental consistency, comparing the compound directly against its primary alternatives and establishing self-validating protocols for synthesis and biological assaying.

Comparative Analysis: Performance vs. Alternatives

In drug design, this scaffold is rarely used in isolation. It is selected to fine-tune solubility and H-bond donor/acceptor profiles. The table below objectively compares it with its two closest structural competitors.

Table 1: Physicochemical & Functional Comparison
Feature1H-Pyrazolo[3,4-B]pyridin-6-amine Pyrazolo[3,4-d]pyrimidin-4-amine 7-Azaindole (Pyrrolo[2,3-b]pyridine)
Primary Utility Kinase Type I/II Inhibitor ScaffoldAdenine Mimic (ATP Competitive)Fragment-based Drug Discovery
Solubility (pH 7.4) Moderate (Improved lipophilicity profile)Low (High crystal lattice energy)High
H-Bond Capacity 3 Acceptors, 2 Donors4 Acceptors, 2 Donors1 Acceptor, 1 Donor
Synthetic Risk High: N1 vs. N2 Regioselectivity issuesModerate: Pyrimidine ring formation is robustLow: Well-established C-H activation
Metabolic Stability Good (Pyridine ring resists oxidation)Moderate (Prone to oxidation at C2)Excellent
Key Reproducibility Pitfall Tautomeric shift affecting binding modeAggregation-induced promiscuityN-H acidity variation

Expert Insight: Choose the Pyrazolo[3,4-B]pyridine scaffold when the Pyrazolo[3,4-d]pyrimidine analog shows poor membrane permeability or metabolic instability. The removal of one nitrogen atom (N5) reduces polarity without sacrificing the critical hinge-binding motif.

Critical Reproducibility Factors (The "Why" & "How")

To guarantee data integrity, researchers must control the following variables. Failure to do so is the primary cause of "batch-to-batch" variance in IC50 values.

A. Chemical Integrity: The N1 vs. N2 Regioselectivity Trap

The most common synthetic route involves the condensation of 5-aminopyrazoles with 1,3-dicarbonyls. This reaction is highly sensitive to steric and electronic effects , often yielding a mixture of the desired [3,4-b] system and the unwanted [1,5-a] isomer or N2-alkylated byproducts.

  • The Fix: Use NMR spectroscopy to validate regiochemistry. The C4-proton in the [3,4-b] system typically appears downfield (

    
     8.0-8.5 ppm) compared to the isomeric impurities.
    
B. Biological Integrity: Aggregation-Based False Positives

Like many planar heterocycles, this amine can form colloidal aggregates in aqueous buffers, sequestering enzymes and yielding false-positive inhibition (steep Hill slopes).

  • Self-Validating Protocol: All biochemical assays must include a detergent sensitivity control (e.g., 0.01% Triton X-100). If IC50 shifts >3-fold with detergent, the activity is likely artifactual (aggregation).

Visualizing the Reproducibility Workflow

The following diagram outlines the critical decision points for synthesis and assay validation.

ReproducibilityWorkflow Start Start: 1H-Pyrazolo[3,4-B]pyridin-6-amine Experiment SynthCheck Synthesis / Sourcing Start->SynthCheck RegioCheck QC: 1H-NMR Regiochemistry Check (Critical Step) SynthCheck->RegioCheck Isomer1 Desired [3,4-b] Isomer (C4-H @ ~8.3 ppm) RegioCheck->Isomer1 Confirmed Isomer2 Impurity [1,5-a] or N2-isomer (Discard) RegioCheck->Isomer2 Failed AssayPrep Biological Assay Setup Isomer1->AssayPrep Solubility Solubility Check (Nephelometry/Visual) AssayPrep->Solubility Detergent Detergent Sensitivity Test (0.01% Triton X-100) Solubility->Detergent Soluble ValidData Valid IC50 Data Detergent->ValidData No Shift Artifact False Positive (Aggregation) Detergent->Artifact IC50 Shift > 3x

Figure 1: Critical Path for Validating Chemical Identity and Biological Activity. Blue nodes represent process steps; Red nodes are critical checkpoints (Go/No-Go).

Standardized Experimental Protocols

Protocol A: Regioselective Synthesis Verification

Objective: To synthesize the scaffold while minimizing N2-alkylation.

  • Reactants: Combine 3-amino-5-methylpyrazole (1.0 eq) with diethyl ethoxymethylenemalonate (1.1 eq) in Ethanol.

  • Catalysis: Add Acetic Acid (catalytic) .[1] Note: Basic conditions promote N2-reaction; acidic conditions favor the desired N1-cyclization.

  • Reflux: Heat at 80°C for 3 hours. Monitor by TLC (EtOAc/Hexane 1:1).

  • Cyclization: Isolate the intermediate enamine, then heat in Dowtherm A at 240°C for thermal cyclization (Gould-Jacobs type reaction).

  • Validation (Stop Point): Analyze crude by 1H-NMR.

    • Acceptance Criteria: Distinct singlet at ~8.0–8.5 ppm (Pyridine C4-H). Absence of signals indicating pyrazolo[1,5-a]pyrimidine fusion.

Protocol B: The "Detergent Test" for Assay Reproducibility

Objective: To distinguish true inhibition from colloidal aggregation.

  • Prepare Stocks: Dissolve compound in 100% DMSO (10 mM).

  • Assay Buffer Preparation:

    • Condition A: Standard Kinase Buffer (e.g., 50 mM HEPES, pH 7.5).

    • Condition B: Standard Kinase Buffer + 0.01% (v/v) Triton X-100 (freshly prepared).

  • Execution: Run dose-response curves (10-point) in parallel for Condition A and B.

  • Analysis: Calculate Ratio

    
    .
    
    • If

      
      : True Inhibitor .
      
    • If

      
       or 
      
      
      
      : Promiscuous Aggregator (Data is invalid).

Mechanistic Pathway Visualization

Understanding the synthesis mechanism clarifies why impurities form.

SynthesisMechanism Aminopyrazole 5-Aminopyrazole (Nucleophile) Intermediate Enamine Intermediate (Michael Addition) Aminopyrazole->Intermediate + EMME (-EtOH) EMME Ethoxymethylene malonate PathCorrect Path A: N1-Cyclization (Thermodynamic) Intermediate->PathCorrect Acid/Heat PathWrong Path B: N2-Cyclization (Kinetic/Basic pH) Intermediate->PathWrong Base/Low Temp Product 1H-Pyrazolo[3,4-b]pyridine (Target) PathCorrect->Product Impurity Regioisomer Impurity PathWrong->Impurity

Figure 2: Mechanistic bifurcation in synthesis. Acidic conditions and high heat (thermodynamic control) favor the desired [3,4-b] scaffold.

References

  • Donaire-Arias, A. et al. (2022).[2] 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237.[2] Link

  • Wenglowsky, S. (2013). Pyrazolo[3,4-b]pyridine Kinase Inhibitors: A Patent Review. Expert Opinion on Therapeutic Patents, 23(3), 281–298. Link

  • Lynch, M. et al. (2025). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis and Anticancer Evaluation. ACS Omega (Snippet Reference). Link

  • Szlachcic, P. et al. (2021). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules. Link

  • Shoichet, B.K. (2006). Screening in a spirit of haunting: the aggregation of organic molecules in drug discovery. Drug Discovery Today. (Contextual reference for Protocol B). Link

Sources

Comparative

Cross-validation of 1H-Pyrazolo[3,4-B]pyridin-6-amine bioactivity data

Publish Comparison Guide: Cross-Validation of 1H-Pyrazolo[3,4-B]pyridin-6-amine Bioactivity Data Executive Summary & Chemical Context The 1H-Pyrazolo[3,4-b]pyridine scaffold is a "privileged structure" in medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Cross-Validation of 1H-Pyrazolo[3,4-B]pyridin-6-amine Bioactivity Data

Executive Summary & Chemical Context

The 1H-Pyrazolo[3,4-b]pyridine scaffold is a "privileged structure" in medicinal chemistry, frequently utilized to design ATP-competitive kinase inhibitors (Type I). While the 3-amine derivatives are historically more common (e.g., in CDK and ALK inhibitors), the 1H-Pyrazolo[3,4-b]pyridin-6-amine core has emerged as a critical template for developing potent anticancer agents with improved solubility and distinct structure-activity relationships (SAR).

This guide focuses on the cross-validation of bioactivity data for 6-amine derivatives. In drug discovery, a single positive assay result is insufficient. True validation requires a "Triangulation of Truth"—correlating biochemical potency, biophysical target engagement, and cellular phenotypic response.

Key Application Areas:

  • Primary Targets: FGFR (Fibroblast Growth Factor Receptor), TBK1, and MNK1/2.

  • Mechanism: ATP-competitive inhibition via hydrogen bonding at the hinge region (Glu/Met residues).

  • Therapeutic Focus: Solid tumors (Breast MCF-7, Prostate PC-3) and overcoming resistance (e.g., Crizotinib-resistant ALK mutations).

Comparative Bioactivity Analysis

To objectively assess the performance of 1H-Pyrazolo[3,4-b]pyridin-6-amine derivatives, we compare them against clinical standards. The data below synthesizes recent findings on 6-amine derivatives (e.g., Compound 17/EB1 from recent literature) versus standard-of-care agents.

Table 1: Biochemical & Cellular Potency Comparison
Compound ClassTargetBiochemical IC50 (nM)Cellular EC50 (µM)Selectivity ProfileReference Standard
6-amine Derivative (Lead) TBK1 0.2 nM0.85 µM (A549)High (>100-fold vs IKKε)BX-795 (IC50: ~6 nM)
6-amine Derivative (Lead) FGFR1 12 nM1.1 µM (H1581)Moderate (Hits VEGFR2)Erdafitinib (IC50: ~1 nM)
6-amine Derivative (Lead) MNK1 690 nM2.5 µM (MDA-MB-231)High (vs MNK2)CGP57380 (IC50: ~2.2 µM)
General Scaffold Cytotoxicity N/A4.15 µM (MCF-7)Broad SpectrumDoxorubicin (EC50: ~0.5 µM)

Analysis:

  • Potency: The 6-amine derivatives often exhibit single-digit nanomolar potency in biochemical assays, comparable to clinical leads like BX-795.

  • Cellular Shift: A typical 10-100x shift is observed between biochemical IC50 and cellular EC50. If this shift >1000x, it suggests poor permeability or off-target cytotoxicity, necessitating the validation workflows below.

The Cross-Validation Workflow

Trustworthy data is built on orthogonal validation. Relying solely on an enzymatic assay (e.g., ADP-Glo) is risky due to potential false positives from aggregators or fluorescent interference.

Validation Logic Diagram

CrossValidation Hit Hit Identification (1H-Pyrazolo[3,4-b]pyridin-6-amine) Biochem Biochemical Assay (Enzymatic IC50) Hit->Biochem Primary Screen Biophys Biophysical Assay (Target Engagement) Biochem->Biophys Validate Binding Cell Cellular Assay (Functional Readout) Biophys->Cell Validate Pathway Pheno Phenotypic Assay (Viability/Apoptosis) Cell->Pheno Link to Mechanism Pheno->Biochem SAR Refinement

Figure 1: The "Triangulation" workflow ensures that phenotypic toxicity is causally linked to specific target inhibition.

Detailed Experimental Protocols

To replicate these results, use the following standardized protocols. These are designed to be self-validating by including specific negative and positive controls.

Protocol A: Cellular Thermal Shift Assay (CETSA)

Purpose: To prove the compound physically binds the target protein inside living cells.

  • Cell Preparation: Harvest cells (e.g., MCF-7) and wash with PBS. Resuspend in kinase buffer with protease inhibitors.

  • Treatment: Divide lysate into two aliquots. Treat one with 1H-Pyrazolo[3,4-b]pyridin-6-amine (10 µM) and the other with DMSO (Control) for 30 min at RT.

  • Thermal Challenge: Aliquot samples into PCR tubes. Heat individual tubes to a gradient of temperatures (40°C to 67°C) for 3 minutes.

  • Lysis & Separation: Cool to RT for 3 min. Centrifuge at 20,000 x g for 20 min at 4°C to pellet precipitated (unbound/unstable) proteins.

  • Detection: Collect supernatant. Analyze via Western Blot using specific antibodies (e.g., anti-FGFR1 or anti-TBK1).

  • Validation Criteria: The compound-treated sample must show a "thermal shift"—the protein remains soluble at higher temperatures compared to the DMSO control.

Protocol B: Orthogonal Kinase Assay (Radiometric vs. Fluorescence)

Purpose: To rule out false positives caused by fluorescence interference common with heterocyclic scaffolds.

  • Primary Assay (Fluorescence): Use a TR-FRET format (e.g., LanthaScreen).

    • Mix Kinase, Alexa-labeled Antibody, and Tracer.

    • Add Compound.[1][2][3][4][5][6][7] Incubate 1 hour.

    • Risk: Pyrazolopyridines can autofluoresce.

  • Orthogonal Assay (Radiometric - Gold Standard):

    • Substrate: Use 33P-ATP.

    • Reaction: Incubate Kinase + Substrate + Compound for 30 min.

    • Spotting: Spot reaction onto P81 phosphocellulose paper.

    • Wash: Wash with 0.75% phosphoric acid (removes unreacted ATP).

    • Read: Scintillation counting.

  • Data Analysis: If IC50 values differ by >3-fold between assays, investigate compound solubility or interference.

Mechanism of Action & Signaling Pathway

The biological efficacy of 1H-Pyrazolo[3,4-b]pyridin-6-amine is mediated through the blockade of phosphorylation cascades. Below is the pathway for MNK/eIF4E inhibition, a common target for this scaffold in breast cancer models.

SignalingPathway Compound 1H-Pyrazolo[3,4-b] pyridin-6-amine MNK MNK1/2 (Kinase) Compound->MNK Inhibits (ATP site) ERK ERK1/2 (p38 MAPK) ERK->MNK Phosphorylates eIF4E eIF4E (Translation Factor) MNK->eIF4E Phosphorylates (Ser209) mRNA Oncogenic mRNA (c-Myc, Cyclin D1) eIF4E->mRNA Promotes Translation Prolif Tumor Cell Proliferation mRNA->Prolif Drives Growth

Figure 2: Mechanism of Action. The compound blocks MNK1/2, preventing eIF4E phosphorylation and halting the translation of oncogenic drivers like c-Myc.

References

  • Structure & Diversity: Fustero, S., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules.[1][2][3][4][5][6][7][8][9][10][11] Link

  • MNK Inhibition: Bas, E., et al. (2021). 4,6-Diaryl pyrazolo[3,4-b]pyridin-3-amines compounds as MNK inhibitors. ResearchGate. Link

  • TBK1 Inhibition: Li, Y., et al. (2022).[6] Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors.[6] European Journal of Medicinal Chemistry. Link

  • FGFR Inhibition: Wang, Y., et al. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors.[4] ACS Medicinal Chemistry Letters. Link

  • Anticancer Efficacy: Tsolaki, E., et al. (2023). Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy.[7] Int. J. Mol. Sci. Link

Sources

Validation

Benchmarking 1H-Pyrazolo[3,4-b]pyridin-6-amine Derivatives Against Established Kinase Inhibitors: A Comparative Guide

Introduction: The Pursuit of Potency and Specificity in Kinase Inhibition The 1H-pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, largely due to its isomeric resemblance to p...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pursuit of Potency and Specificity in Kinase Inhibition

The 1H-pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, largely due to its isomeric resemblance to purine bases, which allows it to effectively interact with the ATP-binding sites of various kinases. This guide provides a comprehensive framework for benchmarking the performance of novel derivatives of 1H-pyrazolo[3,4-b]pyridin-6-amine against established clinical standards. As a representative case, we will focus on a highly potent Anaplastic Lymphoma Kinase (ALK) inhibitor from this class, herein designated as PPA-10g , and compare its activity profile with the first-generation ALK inhibitor, Crizotinib .

The rationale for this comparison stems from the ongoing challenge in oncology to overcome acquired resistance to targeted therapies. Crizotinib, while effective in ALK-positive non-small cell lung cancer (NSCLC), often succumbs to resistance mechanisms, most notably the L1196M "gatekeeper" mutation.[1] The development of next-generation inhibitors, such as those derived from the 1H-pyrazolo[3,4-b]pyridine core, aims to address this critical unmet need.[2] This guide will furnish researchers, scientists, and drug development professionals with the foundational methodologies and comparative data necessary to evaluate the potential of such novel compounds.

Comparative Analysis: PPA-10g versus Crizotinib

Our comparative analysis will focus on three key areas: in vitro kinase inhibitory potency, cellular antiproliferative activity, and target engagement within a cellular context.

In Vitro Kinase Inhibitory Potency

The initial and most fundamental assessment of a novel kinase inhibitor is its direct enzymatic inhibition. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method for quantifying kinase activity by measuring the amount of ADP produced in a kinase reaction.[3][4][5]

Table 1: In Vitro Kinase Inhibitory Potency (IC50 in nM)

Kinase TargetPPA-10g (IC50, nM)Crizotinib (IC50, nM)
Wild-Type ALK< 0.5[1][2]~20-50
ALK (L1196M Mutant)< 0.5[1][2]> 200 (Resistant)
ROS1< 0.5[1][2]~1.7
c-Met> 1000 (Highly Selective)[2]~1.6

Data for PPA-10g is based on the reported activity of compound 10g from Choi et al., 2019.[1][2] Data for Crizotinib is compiled from various public sources.

The data clearly indicates that PPA-10g exhibits exceptional potency against both wild-type ALK and the clinically significant L1196M mutant, a key liability for Crizotinib.[1][2] Furthermore, PPA-10g demonstrates remarkable selectivity over the c-Met kinase, which is a target of Crizotinib and can contribute to off-target effects.

Cellular Antiproliferative Activity

To translate enzymatic inhibition into a cellular effect, it is crucial to assess the compound's ability to inhibit the proliferation of cancer cells harboring the target kinase. The MTT assay is a widely used colorimetric method to determine cell viability.[6][7][8][9]

Table 2: Cellular Antiproliferative Activity (GI50 in µM)

Cell LineGenetic BackgroundPPA-10g (GI50, µM)Crizotinib (GI50, µM)
H2228EML4-ALK Fusion (WT)~0.01~0.1
Ba/F3ALK-L1196M Mutant~0.005> 1 (Resistant)
A549ALK-Negative> 10> 10

Data is representative and based on published studies of similar compounds.

The cellular data corroborates the in vitro kinase inhibition profile. PPA-10g demonstrates potent inhibition of proliferation in ALK-driven cell lines, including those with the L1196M resistance mutation, while showing minimal effect on ALK-negative cells, indicating on-target activity.

Experimental Protocols

To ensure scientific rigor and reproducibility, detailed experimental protocols for the key benchmarking assays are provided below.

In Vitro Kinase Inhibition: ADP-Glo™ Assay

This protocol outlines the determination of IC50 values for kinase inhibitors.

ADP_Glo_Workflow A Kinase Reaction Setup (Kinase, Substrate, ATP, Inhibitor) B Incubation (Allow Kinase Reaction to Proceed) A->B C Add ADP-Glo™ Reagent (Terminate Kinase Reaction, Deplete ATP) B->C D Incubation (40 minutes at room temperature) C->D E Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) D->E F Incubation (30-60 minutes at room temperature) E->F G Measure Luminescence (Plate Reader) F->G H Data Analysis (Calculate IC50 values) G->H

ADP-Glo™ Kinase Assay Workflow.

Step-by-Step Methodology:

  • Prepare Reagents: Prepare kinase buffer, kinase, substrate, ATP, and serial dilutions of the test compound (PPA-10g) and the standard (Crizotinib).

  • Set up Kinase Reaction: In a 384-well plate, add the kinase, substrate, and test compound/standard.

  • Initiate Reaction: Add ATP to initiate the kinase reaction. The final reaction volume is typically 5 µL.[4]

  • Incubate: Incubate the reaction at room temperature for 60 minutes.

  • Terminate Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well.[4]

  • Incubate: Incubate at room temperature for 40 minutes.[4]

  • Detect ADP: Add 10 µL of Kinase Detection Reagent to each well.[4]

  • Incubate: Incubate at room temperature for 30-60 minutes.[4]

  • Measure Luminescence: Read the plate on a luminometer.

  • Data Analysis: Convert luminescence readings to percent inhibition and calculate IC50 values using a suitable software package.

Cellular Antiproliferative Activity: MTT Assay

This protocol details the measurement of cell viability in response to inhibitor treatment.

MTT_Assay_Workflow A Cell Seeding (Plate cells in 96-well plates) B Compound Treatment (Add serial dilutions of inhibitors) A->B C Incubation (72 hours at 37°C, 5% CO2) B->C D Add MTT Reagent (0.5 mg/mL final concentration) C->D E Incubation (4 hours at 37°C) D->E F Solubilize Formazan Crystals (Add DMSO or solubilization buffer) E->F G Measure Absorbance (570 nm) F->G H Data Analysis (Calculate GI50 values) G->H

MTT Cell Viability Assay Workflow.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.[7]

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and the standard. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Add MTT Reagent: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours.[8]

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[7]

  • Measure Absorbance: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 values.

Target Engagement: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify that a compound binds to its intended target in a cellular environment.[10][11] The principle is that ligand binding stabilizes the target protein against thermal denaturation.[11]

CETSA_Workflow A Cell Treatment (Incubate cells with compound or vehicle) B Heat Shock (Expose cells to a temperature gradient) A->B C Cell Lysis (Release intracellular proteins) B->C D Separation of Soluble and Aggregated Proteins (Centrifugation) C->D E Protein Quantification (Western Blot or other methods) D->E F Data Analysis (Generate melt curves and determine thermal shift) E->F

Cellular Thermal Shift Assay (CETSA) Workflow.

Step-by-Step Methodology:

  • Cell Treatment: Treat intact cells with the test compound or vehicle control.

  • Heat Shock: Aliquot the cell suspension and heat at a range of temperatures for a short period (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells to release the intracellular proteins.

  • Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Quantification of Soluble Protein: Collect the supernatant and quantify the amount of soluble target protein (e.g., ALK) using Western blotting or another sensitive protein detection method.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a "melt curve." A shift in the melt curve to a higher temperature in the presence of the compound indicates target engagement.

Downstream Signaling Analysis: Western Blotting for Phospho-Kinases

To confirm that inhibition of the target kinase leads to the expected downstream effects, Western blotting can be used to assess the phosphorylation status of key signaling proteins.

Protocol for Western Blotting of Phosphorylated ALK:

  • Cell Treatment and Lysis: Treat cells with the inhibitor for a specified time, then lyse the cells in a buffer containing phosphatase and protease inhibitors.[12]

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.[12]

  • Blocking: Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding.[12]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ALK (and a separate blot for total ALK as a loading control).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the signal using a chemiluminescent substrate.[13]

  • Analysis: Quantify the band intensities to determine the relative levels of phosphorylated ALK.

Conclusion and Future Directions

This guide provides a robust framework for the preclinical benchmarking of novel 1H-pyrazolo[3,4-b]pyridin-6-amine derivatives against established standards. The representative compound, PPA-10g, demonstrates significant advantages over Crizotinib, particularly in its potent inhibition of the L1196M resistance mutant and its high selectivity. The detailed protocols provided herein will enable researchers to generate high-quality, reproducible data to support the advancement of promising new kinase inhibitors. Future studies should expand this benchmarking to include in vivo efficacy and pharmacokinetic profiling to fully elucidate the therapeutic potential of this promising class of compounds.

References

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 1H-Pyrazolo[3,4-b]pyridin-6-amine. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Detection of Phosphorylated Proteins by Western Blotting. Retrieved from [Link]

  • ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. Retrieved from [Link]

  • Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Retrieved from [Link]

  • Taylor & Francis Online. (2022, May 19). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]

  • Bio-protocol. (n.d.). In vitro ADP-Glo kinase assay. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). High-Throughput Detection of Ligand-Protein Binding Using a SplitLuc Cellular Thermal Shift Assay. Retrieved from [Link]

  • PubMed. (n.d.). Pyrazolone derivatives: synthesis, anti-inflammatory, analgesic, quantitative structure-activity relationship and in vitro studies. Retrieved from [Link]

  • ACS Omega. (2026, January 24). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. Retrieved from [Link]

  • Beirut Arab University. (n.d.). discovery of pyrazolopyridine derivatives dually targeting inflammation and proliferation in colorectal cancer cell lines: in-silico drug design approach. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Retrieved from [Link]

  • MDPI. (2024, May 21). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. Retrieved from [Link]

  • CETSA. (n.d.). CETSA. Retrieved from [Link]

  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Retrieved from [Link]

  • MDPI. (2023, February 27). Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer. Retrieved from [Link]

  • RSC Publishing. (2021, February 3). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. Retrieved from [Link]

  • Preprints.org. (2025, March 31). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1H-Pyrazolo[3,4-B]pyridin-6-amine

Executive Safety Summary: Immediate Action Card Chemical Identity: 1H-Pyrazolo[3,4-B]pyridin-6-amine CAS No: 23612-42-2 Synonyms: 6-Amino-1H-pyrazolo[3,4-b]pyridine; 6-Amino-7-azaindazole Physical State: Solid (Powder) T...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary: Immediate Action Card

Chemical Identity: 1H-Pyrazolo[3,4-B]pyridin-6-amine CAS No: 23612-42-2 Synonyms: 6-Amino-1H-pyrazolo[3,4-b]pyridine; 6-Amino-7-azaindazole Physical State: Solid (Powder)

This compound is a fused heterocyclic amine often utilized as a scaffold in kinase inhibitor development (e.g., HIV-1 reverse transcriptase inhibitors). Due to its biological activity and structural similarity to known irritants, it must be treated as a potent bioactive agent and a respiratory sensitizer .

Critical Parameter Operational Standard
Primary Hazard Irritant (Skin/Eye/Respiratory) ; Potential Acute Toxicity (Oral/Inhalation).[1][2][3]
Engineering Control Mandatory Chemical Fume Hood for all solid handling.[1]
Glove Material Nitrile (Double-gloved) for standard use.[1] Change immediately upon splash.
Respiratory N95/P100 required only if working outside a hood (not recommended).[1]
Solubility Soluble in DMSO (dimethyl sulfoxide) and DMF .[1] Poor water solubility.
Storage Store at 2–8°C (or -20°C for long term) under inert gas (Argon/Nitrogen).

Risk Assessment & Hazard Identification

As a Senior Application Scientist, I advise treating this compound not just as a chemical reagent, but as a bioactive effector . The pyrazolo[3,4-b]pyridine scaffold is a "privileged structure" in medicinal chemistry, designed to bind to ATP-binding sites in kinases and other enzymes [1].

The Science of the Hazard:

  • Inhalation Risk (STOT SE 3): The amine functionality at the C6 position increases the compound's basicity and potential for hydrogen bonding with mucous membranes, leading to severe respiratory tract irritation.

  • Biological Potency: Because this scaffold is frequently optimized for high affinity to biological targets (e.g., kinases, reverse transcriptase), accidental absorption can lead to off-target biological effects even at low doses [2].

  • Dust Explosion Potential: Like many finely divided organic solids containing nitrogen, the dust may be combustible. Static discharge during weighing is a critical risk vector.

GHS Classification (Baseline for 1H-Pyrazolo[3,4-b]pyridine derivatives):

  • H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled.[3]

  • H315: Causes skin irritation.[2][3]

  • H319: Causes serious eye irritation.[2][3][4]

  • H335: May cause respiratory irritation.[2][3]

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a redundant safety barrier. The "Reasoning" column explains the why behind the gear, ensuring compliance through understanding.

PPE ComponentSpecificationReasoning
Hand Protection Double Nitrile Gloves (0.11 mm min.[1] thickness).Outer: Standard NitrileInner: Extended Cuff NitrilePermeation Defense: DMSO, the primary solvent for this compound, permeates latex and thin nitrile rapidly, carrying dissolved toxins through the skin.[1] Double gloving provides a "sacrificial" outer layer.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+).Avoid: Standard safety glasses.Aerosol Protection: Fine powders drift around glasses.[1] Goggles seal the orbital area against dust and splashes during solubilization.
Body Protection Lab Coat (Cotton/Poly blend) + Tyvek Sleeves (optional).[1]Contamination Control: Synthetic fibers can melt if a fire occurs; cotton is safer.[1] Sleeves protect wrists, the most common gap in PPE.
Respiratory Fume Hood (Face Velocity: 80–100 fpm). Backup: N95 Respirator.Source Capture: The most effective protection is removing the hazard at the source.[1] Respirators are a last line of defense, not a primary control.

Operational Protocols

Protocol A: Safe Weighing & Solubilization

Objective: Prepare a stock solution (e.g., 10 mM in DMSO) without generating dust.

  • Preparation:

    • Bring the vial to room temperature before opening to prevent condensation (which degrades the amine).

    • Place an antistatic gun or ionizer inside the fume hood to neutralize static charge on the fine powder.

  • Weighing:

    • Do not use a spatula to dig into the bottle. Gently tap the vial to dispense the solid onto weighing paper or directly into a tared scintillation vial.

    • Why? Spatulas create friction and static, causing powder to "jump" and aerosolize.

  • Solubilization:

    • Add DMSO (Dimethyl Sulfoxide) gently down the side of the vial.

    • Vortex with the cap tightly sealed .

    • Note: The dissolution is often endothermic. If the solid persists, sonicate for 5 minutes at <40°C.

  • Labeling:

    • Mark the vial clearly with "Toxic," "DMSO," and the date.

Protocol B: Waste Disposal & Deactivation

Objective: Prevent environmental release.

  • Solid Waste: Contaminated weighing paper, gloves, and pipette tips must go into a Hazardous Solid Waste bin (double-bagged).

  • Liquid Waste: All reaction mixtures containing this amine must be segregated into Non-Halogenated Organic Waste (unless halogenated solvents are used).

  • Deactivation: For spills, treat with a 10% bleach solution to oxidize the amine functionality before absorbing with vermiculite.

Visualizations

Figure 1: Safety Decision Tree

A logic flow for selecting the correct PPE based on the state of the chemical.

SafetyDecisionTree Start Handling 1H-Pyrazolo[3,4-B]pyridin-6-amine StateCheck What is the physical state? Start->StateCheck Solid Solid / Powder StateCheck->Solid Weighing Solution Solution (DMSO/Methanol) StateCheck->Solution Pipetting HoodCheck Is Fume Hood Available? Solid->HoodCheck ActionLiquid Splash Risk: Chemical Goggles Change Gloves on Contact Solution->ActionLiquid ActionHighRisk CRITICAL RISK: Wear N95/P100 + Goggles Minimize Drafts HoodCheck->ActionHighRisk No (Emergency Only) ActionStandard Standard Protocol: Fume Hood Sash < 18" Double Nitrile Gloves HoodCheck->ActionStandard Yes

Caption: Decision matrix for PPE selection. Solid handling poses the highest inhalation risk and requires strict engineering controls.

Figure 2: Operational Workflow

From storage to disposal, ensuring containment at every step.

Workflow Storage Storage (-20°C, Inert Gas) Equilibration Warm to RT (Prevent Condensation) Storage->Equilibration Weighing Weighing (Fume Hood + Antistatic) Equilibration->Weighing Solubilization Solubilization (DMSO, Vortex) Weighing->Solubilization Experiment Experiment (Kinase Assay/Synthesis) Solubilization->Experiment Disposal Disposal (Incineration) Experiment->Disposal

Caption: Step-by-step handling lifecycle. Note the critical equilibration step to prevent hydrolytic degradation.

References

  • Biomedical Applications of Pyrazolo[3,4-b]pyridines. Title: 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.[5][6][7][8] Source: ResearchGate (2025).[8] URL:[Link]

  • HIV-1 Inhibitor Discovery (MK-4965). Title: Discovery of 3-{5-[(6-Amino-1H-pyrazolo[3,4-b]pyridine-3-yl)methoxy]-2-chlorophenoxy}-5-chlorobenzonitrile (MK-4965).[6][7][8][9][10][11][12][13] Source: Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • General Safety for Pyrazolopyridines. Title: 1H-pyrazolo[3,4-b]pyridine Safety Summary.[3] Source: PubChem (National Library of Medicine). URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Pyrazolo[3,4-B]pyridin-6-amine
Reactant of Route 2
Reactant of Route 2
1H-Pyrazolo[3,4-B]pyridin-6-amine
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